Fenobucarb-d3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
(2-butan-2-ylphenyl) N-(trideuteriomethyl)carbamate |
InChI |
InChI=1S/C12H17NO2/c1-4-9(2)10-7-5-6-8-11(10)15-12(14)13-3/h5-9H,4H2,1-3H3,(H,13,14)/i3D3 |
InChI Key |
DIRFUJHNVNOBMY-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)OC1=CC=CC=C1C(C)CC |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(=O)NC |
Origin of Product |
United States |
Foundational & Exploratory
Fenobucarb-d3 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the isotopic analog of Fenobucarb, Fenobucarb-d3. It includes key chemical properties, detailed experimental protocols for its analysis, and an exploration of the toxicological pathways associated with the parent compound, Fenobucarb.
Core Chemical and Physical Data
This compound is the deuterium-labeled form of Fenobucarb, a carbamate insecticide. The inclusion of deuterium atoms makes it a valuable internal standard for quantitative analysis by methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
| Property | Value | Source(s) |
| CAS Number | 2662756-72-9 | [1][2] |
| Molecular Formula | C₁₂H₁₄D₃NO₂ | [1][2] |
| Molecular Weight | 210.29 g/mol | [1] |
Toxicological Profile of Fenobucarb
Fenobucarb, the parent compound of this compound, is a known cholinesterase inhibitor. Its mechanism of toxicity involves the reversible inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at the synapses, causing overstimulation of the nervous system.
Recent studies, particularly using zebrafish as a model organism, have elucidated further toxicological pathways. Exposure to Fenobucarb has been shown to induce developmental neurotoxicity through mechanisms involving inflammation, oxidative stress, cellular degeneration, and apoptosis. Key observations include increased production of reactive oxygen species (ROS) and the activation of caspase-3 and caspase-9, which are critical executioner and initiator caspases in the apoptotic pathway, respectively.
Signaling Pathway of Fenobucarb-Induced Neurotoxicity
The following diagram illustrates the proposed signaling cascade leading to neurotoxicity upon exposure to Fenobucarb.
References
The Role of Fenobucarb-d3 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action and application of Fenobucarb-d3 as an internal standard in the quantitative analysis of Fenobucarb. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and relevant data to support its use in research, drug development, and regulatory monitoring.
Core Concept: The Mechanism of Action of a Stable Isotope-Labeled Internal Standard
This compound is a stable isotope-labeled (SIL) analogue of the carbamate insecticide Fenobucarb. In quantitative analytical chemistry, particularly in methods employing mass spectrometry, an ideal internal standard (IS) is a compound that is chemically and physically almost identical to the analyte of interest but is mass-distinct. This compound fulfills this requirement by incorporating three deuterium atoms, which increases its molecular weight by three atomic mass units compared to Fenobucarb.
The fundamental "mechanism of action" of this compound as an internal standard is to mimic the behavior of the native Fenobucarb throughout the entire analytical process, thereby compensating for variations and potential losses. A known, fixed amount of this compound is added to every sample, calibrator, and quality control sample at the beginning of the sample preparation procedure. The ratio of the analytical signal of Fenobucarb to that of this compound is then used for quantification.
This ratiometric approach corrects for:
-
Extraction Efficiency: Any loss of the target analyte (Fenobucarb) during sample extraction and cleanup will be mirrored by a proportional loss of the internal standard (this compound), as they share very similar chemical properties such as polarity and solubility.
-
Matrix Effects: In complex matrices like food or biological fluids, co-eluting endogenous compounds can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source. Since this compound co-elutes with Fenobucarb and has nearly identical ionization characteristics, it experiences the same degree of ion suppression or enhancement.
-
Instrumental Variability: Minor fluctuations in injection volume, detector response, or other instrument parameters are compensated for because these variations will affect both the analyte and the internal standard simultaneously.
By using the ratio of the analyte response to the internal standard response, the method achieves higher accuracy, precision, and robustness.
Quantitative Data Summary
The use of an appropriate internal standard like this compound is crucial for achieving reliable quantitative results in complex matrices. The following tables summarize typical performance data for the analysis of Fenobucarb using methodologies where a stable isotope-labeled internal standard would be applied.
Table 1: Recovery and Precision of Fenobucarb Analysis in Various Food Matrices
| Matrix | Fortification Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Porcine Muscle | 2 | 61.38 | >20 |
| 4 | 75.26 | <13 | |
| Egg | 2 | 89.11 | <13 |
| 4 | 102.21 | <13 | |
| Whole Milk | 2 | 75.89 | <13 |
| 4 | 88.45 | >20 | |
| Eel | 2 | 90.17 | <13 |
| 4 | 98.63 | <13 | |
| Flatfish | 2 | 85.33 | <13 |
| 4 | 95.78 | <13 | |
| Shrimp | 2 | 88.96 | <13 |
| 4 | 96.42 | <13 | |
| Beef Muscle | 10 | 83.7 | <5 |
| 40 | 93.4 | <5 |
Data synthesized from studies on Fenobucarb analysis in animal and aquatic food products.[1][2]
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Fenobucarb
| Matrix Type | LOD (µg/kg) | LOQ (µg/kg) |
| Animal and Aquatic Food Products | - | 2 |
| Beef Muscle | 1.5 | 5 |
Data from studies utilizing LC-MS/MS for Fenobucarb residue analysis.[1][2]
Experimental Protocols
The following is a representative experimental protocol for the analysis of Fenobucarb in a food matrix using this compound as an internal standard, based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Reagents and Materials
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade)
-
Standards: Fenobucarb analytical standard, this compound internal standard
-
QuEChERS Salts: Magnesium sulfate (anhydrous), sodium chloride, sodium citrate dibasic sesquihydrate, sodium citrate tribasic dihydrate
-
Dispersive Solid Phase Extraction (dSPE): Primary secondary amine (PSA) sorbent, C18 sorbent, anhydrous magnesium sulfate
Standard Solution Preparation
-
Fenobucarb Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Fenobucarb standard and dissolve in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the Fenobucarb stock solution with a suitable solvent (e.g., methanol or acetonitrile) to create calibration standards.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation (QuEChERS)
-
Sample Homogenization: Homogenize a representative 10 g portion of the sample (e.g., fruit, vegetable, or animal tissue).
-
Fortification: Add a specific volume of the Fenobucarb working standard solution to blank matrix samples for recovery and quality control purposes.
-
Internal Standard Addition: Add 100 µL of the 1 µg/mL this compound internal standard spiking solution to the 10 g homogenized sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube.
-
Add the QuEChERS salt packet.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a dSPE tube containing PSA, C18, and anhydrous magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and dilute with water or mobile phase to be compatible with the LC-MS/MS system.
-
Transfer to an autosampler vial for analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Fenobucarb: Precursor ion (m/z) 208.1 → Product ions (m/z) 95.1 (quantifier) and 152.1 (qualifier).
-
This compound: Precursor ion (m/z) 211.1 → Product ion (m/z) 95.1 (quantifier).
-
-
Visualizations
Logical Relationship of Internal Standard Correction
Caption: Correction mechanism of this compound as an internal standard.
Experimental Workflow for Fenobucarb Analysis
Caption: QuEChERS workflow for Fenobucarb analysis with an internal standard.
Conclusion
This compound serves as an exemplary internal standard for the quantification of Fenobucarb. Its utility stems from its near-identical chemical and physical properties to the parent compound, which allows it to effectively compensate for variations in sample preparation and instrumental analysis. The use of this compound in conjunction with sensitive analytical techniques like LC-MS/MS enables the development of robust, accurate, and precise methods for the determination of Fenobucarb residues in a variety of complex matrices. This technical guide provides the foundational knowledge and a practical framework for researchers and scientists to implement this methodology in their own laboratories.
References
- 1. Determination of fenobucarb residues in animal and aquatic food products using liquid chromatography-tandem mass spectrometry coupled with a QuEChERS extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantifying fenobucarb residue levels in beef muscles using liquid chromatography-tandem mass spectrometry and QuEChERS sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Stability of Fenobucarb-d3
Introduction
Fenobucarb-d3 is the deuterium-labeled form of Fenobucarb, a carbamate insecticide.[1][2] Deuterated compounds like this compound are frequently utilized as internal standards in quantitative analytical methods, such as NMR, GC-MS, or LC-MS, due to their chemical similarity to the parent compound and distinct mass spectrometric signature.[1] This guide provides a comprehensive overview of the physical and chemical stability of Fenobucarb, which is expected to be comparable to this compound. The stability of a deuterated isotopologue is generally very similar to the non-deuterated parent compound, with potential minor variations in degradation rates due to the kinetic isotope effect. This document is intended for researchers, scientists, and professionals in drug development and environmental sciences who require detailed stability information for analytical method development, storage, and handling.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | (2-butan-2-ylphenyl) N-(trideuteriomethyl)carbamate | [3] |
| Synonyms | Fenobucarb D3 (N-methyl D3) | [3] |
| CAS Number | 2662756-72-9 | |
| Molecular Formula | C₁₂D₃H₁₄NO₂ | |
| Molecular Weight | 210.2874 g/mol | |
| Appearance | Crystalline solid or liquid | |
| Solubility | Does not mix well with water (420 mg/L at 20°C, 610 mg/L at 30°C). Soluble in acetone, benzene, chloroform, xylene, and toluene. | |
| Storage Temperature | +4°C |
Chemical Stability
Fenobucarb is generally stable under normal conditions and to light. However, its stability is significantly influenced by pH, temperature, and exposure to sunlight. The primary degradation pathway involves hydrolysis of the carbamate ester linkage.
Hydrolytic Stability
Fenobucarb is susceptible to hydrolysis, particularly under alkaline conditions. The rate of hydrolysis increases with pH.
| pH | Half-life (t₁/₂) at 20°C |
| 2 | > 28 days |
| 9 | 16.9 days |
| 10 | 2.06 days |
Data sourced from Santa Cruz Biotechnology product information sheet.
The degradation process is also influenced by the presence of dissolved organic carbon (DOC) and surfactants in aqueous environments.
Photodegradation
Exposure to sunlight and UV radiation accelerates the degradation of Fenobucarb. Studies have shown that direct sunlight is more effective in promoting decomposition than UV rays alone, which may be attributed to the combined effects of light intensity and thermal energy.
| Condition | Half-life (t₁/₂) | Loss after 24 hours |
| Direct Sunlight | 3.8 hours | 99.54% |
| UV Rays | 4 hours | 95.94% |
Data from a study on Fenobucarb residues on tomato fruits.
Thermal Stability
The rate of Fenobucarb degradation is positively correlated with increasing temperature. Higher temperatures lead to a more rapid breakdown of the compound.
| Temperature | Half-life (t₁/₂) |
| 30°C | 37 hours |
| 35°C | 24 hours |
| 45°C | 17 hours |
| 50°C | 5 hours |
Data from a study on Fenobucarb residues on tomato fruits.
Degradation Products
The primary degradation product of Fenobucarb through hydrolysis is 2-sec-butylphenol.
Experimental Protocols
Protocol 1: Determination of Hydrolytic Stability
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Methodology:
-
Buffer Preparation: Prepare aqueous buffer solutions at pH 2, 7, 9, and 10.
-
Sample Preparation: Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile). Spike the buffer solutions with the stock solution to a known concentration.
-
Incubation: Incubate the samples in the dark at a constant temperature (e.g., 20°C).
-
Sampling: Withdraw aliquots at predetermined time intervals.
-
Analysis: Analyze the concentration of the remaining this compound in the aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. The use of Fenobucarb (non-deuterated) as an internal standard is recommended for accurate quantification.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The degradation rate constant (k) is the negative of the slope. The half-life (t₁/₂) is calculated using the formula: t₁/₂ = 0.693 / k.
Protocol 2: Photodegradation Study
Objective: To evaluate the stability of this compound under simulated sunlight and UV radiation.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or water).
-
Exposure: Expose the samples to a controlled light source (e.g., a xenon lamp for simulated sunlight or a UV lamp) for specific durations. Control samples should be kept in the dark under the same temperature conditions.
-
Sampling: Collect samples at various time points during the exposure.
-
Analysis: Quantify the concentration of this compound using HPLC-UV or LC-MS.
-
Data Analysis: Calculate the percentage of degradation over time and determine the half-life under the specific light conditions.
Visualizations
Logical Workflow for Stability Testing
Caption: A logical workflow for assessing the stability of this compound.
Degradation Pathway of Fenobucarb
Caption: The hydrolysis of Fenobucarb yields two primary degradation products.
Conclusion
While specific stability data for this compound is not extensively published, the data available for Fenobucarb provides a strong basis for understanding its stability profile. This compound is expected to exhibit similar stability, being susceptible to degradation under alkaline, high temperature, and sunlit conditions. For critical applications, it is recommended to perform specific stability studies for this compound following the protocols outlined in this guide. Proper storage at refrigerated temperatures (+4°C) and protection from light are crucial to maintain its integrity, especially for its use as an analytical standard.
References
Commercial Availability and Technical Guide for Fenobucarb-d3
For researchers, scientists, and professionals in drug development requiring high-purity deuterated standards, Fenobucarb-d3 is commercially available from a select number of specialized chemical suppliers. This technical guide provides an in-depth overview of its availability, product specifications, and a general protocol for its application as an internal standard in analytical chemistry.
This compound, the deuterated analog of the carbamate insecticide Fenobucarb, serves as an invaluable internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.[1] Its use allows for the accurate quantification of Fenobucarb in various matrices by correcting for variations during sample preparation and analysis.
Commercial Suppliers and Product Specifications
Several reputable suppliers offer this compound for research purposes. The following table summarizes the available quantitative data from key suppliers. Researchers are advised to request a certificate of analysis from the supplier for detailed information on purity and isotopic enrichment.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Available Quantities | Price (USD) |
| LGC Standards | TRC-F248609-10MG | 2662756-72-9 | C₁₂D₃H₁₄NO₂ | 210.2874 | 10 mg | $150.00 |
| TRC-F248609-50MG | 50 mg | $1,233.00 | ||||
| TRC-F248609-100MG | 100 mg | $1,200.00 | ||||
| MedchemExpress | HY-B0835S | 2662756-72-9 | C₁₂H₁₄D₃NO₂ | 210.29 | 1 mg, 5 mg | Request Quote |
| HPC Standards | 689530 | 2662756-72-9 | C₁₂H₁₄D₃NO₂ | Not Specified | 1x1ML (100 µg/ml in Acetonitrile) | Login for Price |
Logical Workflow for Acquisition and Use of this compound
The following diagram illustrates the typical workflow for a researcher from identifying the need for this compound to its application in a quantitative analytical experiment.
General Experimental Protocol for Use as an Internal Standard
While a specific, detailed experimental protocol for this compound was not found in the public domain, a general methodology for using a deuterated internal standard in LC-MS analysis for pesticides is provided below. This protocol is based on established analytical practices and should be adapted and validated by the end-user for their specific matrix and instrumentation.
Objective: To accurately quantify Fenobucarb in a given sample matrix using this compound as an internal standard.
Materials:
-
This compound (from a certified supplier)
-
Fenobucarb analytical standard
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or ammonium formate (for mobile phase modification)
-
Sample matrix (e.g., water, soil extract, biological fluid)
-
Appropriate solid-phase extraction (SPE) cartridges (if sample cleanup is required)
-
Autosampler vials
-
Calibrated pipettes
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
Methodology:
-
Preparation of Stock Solutions:
-
This compound Internal Standard (IS) Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).
-
Fenobucarb Analyte Stock Solution: Similarly, prepare a stock solution of the non-labeled Fenobucarb analytical standard.
-
-
Preparation of Working Solutions:
-
IS Working Solution: Dilute the IS stock solution to a concentration that will result in a robust signal when a small volume is spiked into the samples (e.g., 1 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the Fenobucarb analyte stock solution. Each calibration standard should be spiked with a constant, known amount of the IS working solution.
-
-
Sample Preparation:
-
Accurately measure a known volume or weigh a known amount of the sample.
-
Spike the sample with the same constant, known amount of the IS working solution as used for the calibration standards.
-
Perform sample extraction and cleanup as required for the specific matrix. A common technique for pesticide analysis is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[2]
-
-
LC-MS/MS Analysis:
-
Develop an LC method to chromatographically separate Fenobucarb from other matrix components.
-
Optimize the MS/MS parameters for both Fenobucarb and this compound. This involves selecting appropriate precursor and product ions (Multiple Reaction Monitoring - MRM transitions) and optimizing collision energies.
-
Inject the prepared calibration standards and samples onto the LC-MS/MS system.
-
-
Data Analysis:
-
Integrate the peak areas for both the Fenobucarb analyte and the this compound internal standard in both the calibration standards and the samples.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the analyte for the calibration standards.
-
Calculate the analyte-to-IS peak area ratio for the unknown samples and determine the concentration of Fenobucarb using the calibration curve.
-
Signaling Pathways and Logical Relationships
The primary role of this compound is not in the study of signaling pathways but as a tool for accurate quantification. The logical relationship in its use is straightforward: the deuterated standard is assumed to behave identically to the non-deuterated analyte during extraction, chromatography, and ionization, thus any loss or variation in the analyte signal will be mirrored by the internal standard, allowing for a precise ratiometric measurement.
References
Fenobucarb-d3: A Technical Safety and Handling Guide for Researchers
Introduction
This technical guide provides comprehensive safety and handling information for Fenobucarb-d3 (CAS No. 2662756-72-9). This compound is the deuterated form of Fenobucarb, a carbamate insecticide.[1][2] It is primarily utilized as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on the well-documented safety profile of its non-deuterated counterpart, Fenobucarb. This approach is standard, as deuterium labeling is not expected to significantly alter the compound's fundamental toxicological properties.
Fenobucarb acts as a cholinesterase inhibitor, which makes it a potent neurotoxin.[3] Understanding its hazard profile is critical for safe handling in a laboratory setting. This document is intended for researchers, scientists, and professionals in drug development who may work with this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties for Fenobucarb and its deuterated analog are presented below.
| Property | Value | Reference(s) |
| Analyte Name | This compound | [4] |
| CAS Number | 2662756-72-9 | |
| Molecular Formula | C₁₂D₃H₁₄NO₂ | |
| Molecular Weight | 210.2874 g/mol | |
| Accurate Mass | 210.1448 | |
| Appearance | Crystalline solid or oily yellow liquid | |
| Solubility | Insoluble in water (420 mg/L at 20°C). Soluble in acetone, benzene, chloroform, xylene, and toluene. | |
| Vapor Pressure | 12.001 mPa (at 20°C) | |
| Specific Gravity | 1.035 (at 30°C) | |
| Log Kow | 2.79 |
Hazard Identification and GHS Classification
Fenobucarb is classified as a hazardous substance. The GHS classifications are summarized below.
| Hazard Class | Category | Hazard Statement | Reference(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |
| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin | |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life | |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Signal Word: Warning
Hazard Statements:
-
Harmful if swallowed.
-
Toxic in contact with skin.
-
Very toxic to aquatic life with long-lasting effects.
Toxicological Data
The toxicity of Fenobucarb has been evaluated in various animal models. Key LD50 (median lethal dose) and LC50 (median lethal concentration) values are presented below.
| Test | Species | Route | Value | Reference(s) |
| LD50 | Rat | Oral | 350 mg/kg | |
| LD50 | Rat (male) | Oral | 524 mg/kg | |
| LD50 | Rat (female) | Oral | 425 mg/kg | |
| LD50 | Rat | Dermal | >5000 mg/kg | |
| LC50 | Rat | Inhalation | >2.5 mg/L (4h) | |
| LD50 | Mouse | Oral | 173 mg/kg | |
| LD50 | Mouse | Dermal | 340 mg/kg | |
| LD50 | Mouse | Intraperitoneal | 140 mg/kg | |
| LD50 | Mouse | Intravenous | 42 mg/kg | |
| LD50 | Rabbit | Dermal | >2000 mg/kg | |
| LD50 | Quail | Oral | 141 mg/kg |
Handling and Storage
Safe handling and storage are paramount to minimizing exposure risks.
4.1 Handling Precautions:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.
-
Remove all sources of ignition.
4.2 Storage Conditions:
-
Store in a tightly closed, original container.
-
Store away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
Carbamates are incompatible with strong reducing agents like hydrides.
Experimental Protocols: Safety and First Aid
5.1 Accidental Release Measures:
-
Minor Spills:
-
Remove all ignition sources.
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE.
-
Clean up spills immediately using dry cleanup procedures to avoid generating dust.
-
Absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable, labeled container for disposal.
-
Do not allow the chemical to enter drains.
-
-
Large Spills:
-
Alert emergency responders and indicate the location and nature of the hazard.
-
Keep unnecessary personnel away and move upwind of the spill.
-
Stop the flow of material if it can be done without risk.
-
Dike the spilled material where possible.
-
Following product recovery, flush the area with water, collecting all wash water for treatment and disposal.
-
5.2 First-Aid Measures:
-
If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.
-
Following Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.
-
Following Eye Contact: Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes. Seek medical attention.
-
Following Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.
Visualized Workflows and Pathways
6.1 Personal Protective Equipment (PPE) Workflow
The following diagram outlines the logical workflow for selecting and using PPE when handling this compound.
References
The Environmental Fate and Degradation of Fenobucarb: A Technical Guide
Introduction
Fenobucarb, a carbamate insecticide also known as BPMC (2-sec-butylphenyl methylcarbamate), has been widely used in agriculture, particularly in rice cultivation, to control a range of insect pests.[1] Its application has raised environmental concerns due to its potential to contaminate soil, water, and produce. Understanding the environmental fate and degradation of Fenobucarb is crucial for assessing its ecological risk and developing effective remediation strategies. This technical guide provides an in-depth overview of the abiotic and biotic degradation pathways of Fenobucarb, its persistence in various environmental compartments, and the experimental methodologies used to study its transformation.
Physicochemical Properties and Environmental Mobility
Fenobucarb is a pale yellow or red liquid with low water solubility.[2] Its mobility and distribution in the environment are governed by its physicochemical properties and interactions with soil and sediment. The soil organic carbon-water partition coefficient (Koc) is a key parameter used to predict the mobility of pesticides in soil. A higher Koc value indicates stronger adsorption to soil organic matter and lower mobility.[3] Fenobucarb is generally classified as mobile to moderately mobile in soils, suggesting a potential for leaching into groundwater.[4]
Table 1: Soil Sorption Coefficients of Fenobucarb
| Soil Type | Kd (L/kg) | Koc (L/kg) | Reference |
| Alluvial Soil | 3.97-5.78 | - | [4] |
| Upland, Paddy, Forest, Volcanic Ash | - | <200 (classified as mobile to moderately mobile) |
Abiotic Degradation
Abiotic degradation processes, including hydrolysis and photodegradation, play a significant role in the transformation of Fenobucarb in the environment.
Hydrolysis
Hydrolysis is a chemical reaction with water that can lead to the breakdown of pesticides. The rate of hydrolysis is highly dependent on pH and temperature. Fenobucarb is relatively stable under acidic to neutral conditions but undergoes more rapid hydrolysis under alkaline conditions. The primary hydrolysis product of Fenobucarb is 2-sec-butylphenol and methylcarbamic acid.
Table 2: Half-life of Fenobucarb under Different Abiotic Conditions
| Condition | Half-life | Reference |
| Temperature | ||
| 30°C | 37 hours | |
| 35°C | 24 hours | |
| 45°C | 17 hours | |
| 50°C | 5 hours | |
| Light | ||
| Sunlight | 3.8 hours | |
| UV rays (254 nm) | 4 hours | |
| pH (in water) | ||
| pH 7 | >88% removal in 144 hours | |
| pH 9 | >88% removal in 144 hours |
Photodegradation
Fenobucarb can be degraded by sunlight and artificial UV radiation. Photodegradation on plant surfaces and in water can be a significant dissipation pathway. Studies have shown that the half-life of Fenobucarb under direct sunlight is approximately 3.8 hours, and under UV radiation, it is around 4 hours.
Biotic Degradation
Biodegradation by microorganisms is a primary mechanism for the dissipation of Fenobucarb in soil and aquatic environments. Several bacterial strains capable of utilizing Fenobucarb as a sole source of carbon and energy have been isolated and characterized.
Aerobic Biodegradation
Under aerobic conditions, numerous bacteria, including species of Pseudomonas, Sphingobium, and Novosphingobium, have been shown to degrade Fenobucarb. The initial step in the aerobic biodegradation of Fenobucarb is the hydrolysis of the carbamate linkage to yield 2-sec-butylphenol and methylcarbamic acid.
The major metabolite, 2-sec-butylphenol, is further degraded through a meta-cleavage pathway. This involves the hydroxylation of 2-sec-butylphenol to form 3-sec-butylcatechol, which then undergoes ring cleavage to produce aliphatic intermediates that can be funneled into central metabolic pathways.
Table 3: Half-life of Fenobucarb in Soil and Plant Matrices
| Matrix | Half-life | Conditions | Reference |
| Tomato Fruits | 24 hours | Field conditions | |
| Paddy Soil | >50% dissipation after 48 hours | pH 7, 20-25°C | |
| Paddy Soil with DOC | >50% dissipation after 48 hours | 25 mg/L DOC | |
| Paddy Soil with SDS | ~50% dissipation after 120 hours | 1 cmc SDS |
Degradation Pathways
The following diagram illustrates the primary degradation pathways of Fenobucarb.
Experimental Protocols
The study of Fenobucarb's environmental fate relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.
Soil Microcosm Study for Biodegradation
This protocol outlines a typical laboratory experiment to assess the biodegradation of Fenobucarb in soil.
Objective: To determine the rate of Fenobucarb degradation in soil under controlled laboratory conditions.
Materials:
-
Test soil, sieved (<2 mm)
-
Fenobucarb analytical standard
-
Sterile deionized water
-
Glass microcosms (e.g., 250 mL flasks) with stoppers allowing for air exchange
-
Incubator
-
Analytical instrumentation (HPLC or GC-MS)
Procedure:
-
Soil Preparation: Collect fresh soil from a relevant location. Sieve the soil to remove large debris and homogenize. Adjust the moisture content to a predetermined level (e.g., 60% of water holding capacity).
-
Spiking: Prepare a stock solution of Fenobucarb in a suitable solvent (e.g., acetone). Add the stock solution to the soil to achieve the desired initial concentration (e.g., 5-10 mg/kg). Allow the solvent to evaporate completely in a fume hood.
-
Microcosm Setup: Transfer a known amount of the spiked soil (e.g., 100 g) into each microcosm. Prepare triplicate microcosms for each sampling time point. Also, prepare control microcosms with sterilized soil to assess abiotic degradation.
-
Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).
-
Sampling: At specified time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), sacrifice triplicate microcosms for analysis.
-
Extraction: Extract Fenobucarb and its metabolites from the soil samples using an appropriate solvent (e.g., acetonitrile or ethyl acetate) and extraction technique (e.g., sonication or shaking).
-
Analysis: Analyze the extracts using HPLC or GC-MS to determine the concentration of Fenobucarb and its degradation products.
Analytical Methodology: HPLC-UV
High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method for the quantification of Fenobucarb.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 125 mm x 4 mm i.d.)
-
Mobile phase: Acetonitrile and water mixture (e.g., 90:10 v/v)
-
Flow rate: 1 mL/min
-
Detection wavelength: 254 nm
-
Injection volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of Fenobucarb in the mobile phase at known concentrations to create a calibration curve.
-
Sample Preparation: Filter the soil or water extracts through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify and quantify the Fenobucarb peak in the samples by comparing its retention time and peak area to those of the standards.
Analytical Methodology: GC-MS for Metabolite Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of unknown metabolites.
Instrumentation:
-
GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 250 µm i.d., 0.25 µm film thickness)
-
Carrier gas: Helium at a constant flow rate (e.g., 2.5 mL/min)
-
Injection mode: Splitless
-
Injector temperature: 250°C
-
Oven temperature program: Initial temperature of 100°C, ramped to 200°C at 30°C/min, then to 240°C at 15°C/min, and finally to 290°C at 50°C/min.
-
MS source temperature: 230°C
-
MS quad temperature: 150°C
-
Ionization mode: Electron Ionization (EI) at 70 eV
Procedure:
-
Derivatization (if necessary): Some polar metabolites may require derivatization (e.g., silylation) to increase their volatility for GC analysis.
-
Analysis: Inject the prepared sample extracts into the GC-MS system.
-
Identification: Identify the metabolites by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns.
Bacterial Degradation Study in Liquid Culture
This protocol describes an experiment to assess the ability of a pure bacterial culture to degrade Fenobucarb.
Objective: To determine the degradation of Fenobucarb by an isolated bacterial strain in a liquid medium.
Materials:
-
Isolated bacterial strain
-
Basal salt medium
-
Fenobucarb
-
Shaking incubator
-
Spectrophotometer
-
HPLC or GC-MS
Procedure:
-
Inoculum Preparation: Grow the bacterial strain in a suitable nutrient-rich medium until it reaches the exponential growth phase. Harvest the cells by centrifugation and wash them with sterile basal salt medium.
-
Culture Setup: Prepare flasks containing a defined volume of basal salt medium supplemented with Fenobucarb as the sole carbon source at a specific concentration (e.g., 50-100 mg/L). Inoculate the flasks with the washed bacterial cells. Prepare a sterile control flask without bacterial inoculation.
-
Incubation: Incubate the flasks on a rotary shaker at an appropriate temperature (e.g., 30°C) and shaking speed (e.g., 150 rpm).
-
Sampling: At regular intervals, withdraw aliquots from each flask for analysis.
-
Analysis: Measure the bacterial growth by monitoring the optical density at 600 nm (OD600). Determine the residual concentration of Fenobucarb and the formation of metabolites in the culture supernatant using HPLC or GC-MS.
Conclusion
The environmental fate of Fenobucarb is dictated by a combination of abiotic and biotic processes. While photodegradation and hydrolysis contribute to its breakdown, microbial degradation is the primary mechanism for its removal from soil and water. The initial and key step in its degradation is the hydrolysis to 2-sec-butylphenol, which is then further mineralized by various microorganisms. The persistence of Fenobucarb is influenced by environmental factors such as temperature, pH, and the presence of organic matter. The methodologies outlined in this guide provide a framework for researchers to investigate the environmental behavior of Fenobucarb and other pesticides, contributing to a better understanding of their ecological impact.
References
An In-Depth Technical Guide on the Regulatory Status of Fenobucarb in Food and Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fenobucarb, a carbamate insecticide, has been widely used in agriculture to control sucking and biting insects on rice and cotton. However, due to its potential risks to human health and the environment, its use is now strictly regulated and in many cases, prohibited, in numerous countries. This technical guide provides a comprehensive overview of the current regulatory status of Fenobucarb in key international markets, including its Maximum Residue Limits (MRLs) in various food commodities and its standing concerning environmental presence. This document also details established analytical protocols for its detection and illustrates its primary mechanism of action.
Global Regulatory Landscape
The regulation of Fenobucarb varies significantly across different regions, reflecting diverse risk assessments and legislative frameworks. While some countries have outright banned its use, others have established specific MRLs to limit consumer exposure through food.
Banned and Restricted Status
Fenobucarb is not approved for use in agriculture in the European Union.[1] A review by the Pesticide Action Network (PAN) International also indicates that Fenobucarb is banned in several countries.
Acceptable Daily Intake (ADI)
The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) is a key international body that establishes health-based guidance values such as the Acceptable Daily Intake (ADI). The ADI for Fenobucarb has been established at 0-0.002 mg/kg of body weight . This value represents the amount of Fenobucarb that can be ingested daily over a lifetime without posing an appreciable risk to health.
Maximum Residue Limits (MRLs) in Food
MRLs are the highest levels of a pesticide residue that are legally tolerated in or on food or feed. These limits are set by national regulatory bodies and the Codex Alimentarius Commission to ensure food safety.
Data Presentation: Quantitative MRLs for Fenobucarb
The following tables summarize the MRLs for Fenobucarb in various food commodities across different regulatory jurisdictions.
Table 1: Fenobucarb MRLs in China (GB 2763-2021)
| Food Commodity | MRL (mg/kg) |
| Cabbage | 0.5 |
| Cucumber | 0.1 |
| Rice | 0.2 |
Source: Unofficial translation of China's National Food Safety Standard GB 2763-2021.[2][3][4]
Table 2: Fenobucarb MRLs in Japan
| Food Commodity | MRL (mg/kg) |
| Rice (brown) | 0.2 |
| Cabbage | 2 |
| Cucumber | 1 |
| Apple | 0.5 |
| Mandarin Orange | 1 |
Note: Japan's MRLs are subject to revision. The data presented is based on available information and should be verified against the latest official publications from the Japanese Ministry of Health, Labour and Welfare (MHLW).[5]
Table 3: Fenobucarb Regulatory Limits in Other Regions
| Region/Country | Regulatory Status | MRLs (mg/kg) |
| European Union | Not Approved | Default MRL of 0.01 mg/kg applies to all food commodities. |
| United States | No registered food uses | No specific tolerances for food commodities have been established by the EPA. |
| Codex Alimentarius | No current MRLs are listed for Fenobucarb in the Codex Pesticides database. |
Environmental Regulatory Status
The environmental fate and effects of Fenobucarb are a significant concern due to its toxicity to non-target organisms, particularly aquatic life.
Environmental Fate
Fenobucarb is characterized as being very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. It has a low potential for leaching into groundwater due to its tendency to bind to soil. However, it can enter surface waters through runoff.
Environmental Quality Standards
Experimental Protocols for Fenobucaroob Analysis
The detection and quantification of Fenobucarb residues in food and environmental samples are crucial for monitoring compliance with regulations. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with chromatographic techniques is a widely adopted approach.
Detailed Methodology: QuEChERS Extraction and GC-MS/MS Analysis of Fenobucarb in Vegetables
This protocol provides a step-by-step guide for the analysis of Fenobucarb in vegetable matrices.
1. Sample Preparation:
-
Homogenize a representative 500g sample of the vegetable using a food chopper.
-
Weigh 10g of the homogenized sample into a 50 mL centrifuge tube.
2. Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add an appropriate internal standard.
-
Shake vigorously for 1 minute to ensure thorough mixing.
-
Add the QuEChERS extraction salts (e.g., 4g MgSO₄, 1g NaCl, 1g sodium citrate, 0.5g disodium citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
4. Instrumental Analysis (GC-MS/MS):
-
Take the final cleaned extract for analysis.
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1-2 µL in splitless mode.
-
Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, hold for 10 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for Fenobucarb: Precursor ion → Product ion 1 (Quantifier), Precursor ion → Product ion 2 (Qualifier). Specific ions should be determined through standard infusion and optimization.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action: Acetylcholinesterase Inhibition
Fenobucarb, like other carbamate insecticides, exerts its primary toxic effect through the inhibition of the acetylcholinesterase (AChE) enzyme. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts. By inhibiting AChE, Fenobucarb leads to an accumulation of ACh, resulting in continuous nerve stimulation, which causes paralysis and ultimately death in insects. This mechanism is also the basis for its toxicity in non-target organisms, including mammals.
Caption: Mechanism of Acetylcholinesterase Inhibition by Fenobucarb.
Other Toxicological Pathways
Recent studies have indicated that Fenobucarb exposure can induce other toxicological effects beyond AChE inhibition. In zebrafish embryos, Fenobucarb has been shown to cause developmental neurotoxicity through pathways involving inflammation, oxidative stress, degeneration, and apoptosis. These findings suggest a more complex toxicological profile for Fenobucarb than previously understood.
Experimental Workflow for Fenobucarb Residue Analysis
The following diagram illustrates a typical workflow for the analysis of Fenobucarb residues in food samples using the QuEChERS method and GC-MS/MS.
Caption: QuEChERS workflow for Fenobucarb analysis.
Conclusion
The regulatory landscape for Fenobucarb is characterized by increasing restrictions and lower tolerance levels, driven by concerns over its toxicological profile. For researchers and professionals in drug development and food safety, a thorough understanding of these regulations is paramount. The methodologies outlined in this guide provide a robust framework for the accurate detection and quantification of Fenobucarb residues, ensuring compliance with international standards and safeguarding public health. The elucidation of its signaling pathways further underscores the importance of continued research into the broader toxicological impacts of carbamate insecticides.
References
- 1. researchgate.net [researchgate.net]
- 2. gov.br [gov.br]
- 3. GB 2763-2021 English Version, GB 2763-2021 National Food Safety Standard-Maximum Residue Limits for Pesticides in Food (English Version) - Code of China [codeofchina.com]
- 4. graintrade.org.au [graintrade.org.au]
- 5. Indian Trade Portal [indiantradeportal.in]
Methodological & Application
Application Notes and Protocols for Fenobucarb-d3 Internal Standard in Pesticide Residue Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Fenobucarb-d3 as an internal standard in the quantitative analysis of Fenobucarb pesticide residues in food matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Fenobucarb is a carbamate insecticide used in agriculture.[1][2] Monitoring its residues in food products is crucial for consumer safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for accurate quantification in complex matrices.[3][4] this compound, the deuterium-labeled analog of Fenobucarb, exhibits similar chemical and physical properties to the parent compound, allowing it to effectively compensate for variations in sample preparation and matrix effects during analysis.[3]
This compound Properties:
| Property | Value |
| Chemical Name | (2-butan-2-ylphenyl) N-(trideuteriomethyl)carbamate |
| Synonyms | Fenobucarb D3 (N-methyl D3) |
| Molecular Formula | C₁₂D₃H₁₄NO₂ |
| Molecular Weight | 210.29 g/mol |
| CAS Number | 2662756-72-9 |
| Appearance | Neat |
| Storage | +4°C |
Experimental Protocols
Preparation of Standard Solutions
2.1.1. This compound Internal Standard Stock Solution (100 µg/mL)
-
Accurately weigh 10 mg of neat this compound.
-
Dissolve in a 100 mL volumetric flask with acetonitrile.
-
Store the stock solution at 4°C in an amber vial.
2.1.2. This compound Internal Standard Working Solution (1 µg/mL)
-
Pipette 1 mL of the 100 µg/mL this compound stock solution into a 100 mL volumetric flask.
-
Dilute to volume with acetonitrile.
-
This working solution is used to spike samples and for the preparation of calibration standards.
2.1.3. Fenobucarb Calibration Standards
-
Prepare a stock solution of unlabeled Fenobucarb (e.g., 100 µg/mL) in acetonitrile.
-
Perform serial dilutions to prepare a series of calibration standards in acetonitrile, ranging from 1 ng/mL to 100 ng/mL.
-
Spike each calibration standard with the this compound internal standard working solution to a final concentration of 10 ng/mL.
Sample Preparation: QuEChERS Protocol for Fruits and Vegetables
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.
Workflow Diagram:
Detailed Protocol:
-
Homogenization: Homogenize a representative portion of the fruit or vegetable sample.
-
Weighing: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known volume (e.g., 100 µL) of the 1 µg/mL this compound internal standard working solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl).
-
Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a d-SPE cleanup tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA). The choice of sorbent may vary depending on the matrix.
-
Vortex the d-SPE tube for 30 seconds.
-
-
Final Centrifugation: Centrifuge the d-SPE tube at high speed for 5 minutes.
-
Final Extract: The supernatant is the final extract. Transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
LC Parameters (Typical):
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
MS/MS Parameters:
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
Predicted MRM Transitions:
The precursor ion for this compound ([M+H]⁺) is predicted to be m/z 211.1, which is a +3 mass unit shift from the unlabeled Fenobucarb (m/z 208.1). The fragmentation of carbamates often involves the neutral loss of methyl isocyanate (CH₃NCO). For this compound, this would be the loss of trideuteriomethyl isocyanate (CD₃NCO).
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| Fenobucarb | 208.1 | 152.1 (Quantifier) | 15 |
| 95.1 (Qualifier) | 25 | ||
| This compound (IS) | 211.1 | 152.1 | 15 |
| 95.1 | 25 |
Note: The optimal collision energies should be determined empirically on the specific instrument being used.
Data Presentation and Analysis
Method Validation
The analytical method should be validated according to international guidelines, evaluating parameters such as linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).
Typical Performance Data (for Fenobucarb):
| Parameter | Result |
| Linearity (R²) | ≥ 0.99 |
| Recovery | 70-120% |
| Precision (RSD) | < 20% |
| LOQ | 1-10 µg/kg |
These values are typical for Fenobucarb analysis and similar performance is expected when using this compound as an internal standard.
Quantification
Quantification is performed by calculating the peak area ratio of the analyte (Fenobucarb) to the internal standard (this compound) and plotting this against the concentration of the calibration standards.
Logical Relationship for Quantification:
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Fenobucarb residues in complex food matrices. The detailed protocols for standard preparation, sample extraction using the QuEChERS method, and LC-MS/MS analysis, when combined with proper method validation, will enable researchers and scientists to achieve accurate and precise results in their pesticide residue monitoring programs.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Fenobucarb in Vegetable Matrices Using a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the carbamate insecticide Fenobucarb in complex vegetable matrices. To ensure accuracy and mitigate matrix effects, a stable isotope-labeled internal standard, Fenobucarb-d3, is employed. The protocol outlines a streamlined sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by a rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method achieves low limits of detection and quantification, demonstrating excellent linearity, accuracy, and precision, making it suitable for routine monitoring of Fenobucarb residues in food safety and environmental laboratories.
Introduction
Fenobucarb is a widely used carbamate insecticide effective against a variety of sucking and chewing insects on rice and other crops. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Fenobucarb in food commodities. Consequently, there is a pressing need for sensitive and reliable analytical methods to monitor its presence in diverse and often complex matrices such as fruits and vegetables. LC-MS/MS has become the technique of choice for this purpose due to its high selectivity and sensitivity. A significant challenge in LC-MS/MS analysis of food samples is the potential for matrix effects, where co-eluting matrix components can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, which co-elutes with the analyte and experiences similar matrix effects, is the most effective way to compensate for these variations and ensure data accuracy. This application note provides a comprehensive protocol for the extraction, chromatographic separation, and mass spectrometric detection of Fenobucarb, utilizing this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Standards: Fenobucarb (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)
-
Reagents: Formic acid (LC-MS grade), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl)
-
QuEChERS Extraction Salts: Commercially available packets containing 4 g MgSO₄ and 1 g NaCl.
-
Dispersive SPE (d-SPE): Commercially available tubes containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA) sorbent.
-
Sample: Organic lettuce, homogenized.
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Fenobucarb and this compound, respectively, in 10 mL of methanol to prepare individual stock solutions.
-
Intermediate Standard Solution (10 µg/mL): Dilute the stock solutions with methanol to create a working solution containing 10 µg/mL of each compound.
-
Working Standard and Internal Standard Spiking Solution (1 µg/mL): Prepare a mixed working standard solution of Fenobucarb and a separate internal standard spiking solution of this compound at 1 µg/mL in methanol.
-
Calibration Standards: Prepare matrix-matched calibration standards by spiking appropriate aliquots of the Fenobucarb working standard solution into blank matrix extract. The final concentrations should range from 0.5 to 100 ng/mL. All calibration standards should be spiked with the this compound internal standard at a constant concentration of 20 ng/mL.
Sample Preparation (QuEChERS Protocol)
-
Homogenization: Homogenize the vegetable sample (e.g., lettuce) using a high-speed blender.
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add 100 µL of the 1 µg/mL this compound internal standard spiking solution.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salt packet (4 g MgSO₄, 1 g NaCl).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at 4,500 rpm for 5 minutes at 4 °C.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a d-SPE tube containing MgSO₄ and PSA.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract:
-
Transfer 500 µL of the cleaned extract into an autosampler vial.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute in 500 µL of the initial mobile phase (80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix and inject into the LC-MS/MS system.
-
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Condition |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Fenobucarb | 208.1 | 152.1 | 95.1 | 15 |
| This compound | 211.1 | 155.1 | 95.1 | 15 |
Note: The MRM transitions for this compound are based on the expected mass shift from the deuterium labeling on the sec-butyl group. The quantifier ion reflects this mass shift, while the qualifier ion, corresponding to the phenyl moiety, is expected to remain the same. These transitions should be confirmed experimentally.
Data Presentation and Results
The developed method demonstrated excellent performance for the quantification of Fenobucarb in a lettuce matrix.
Table 1: Method Performance Characteristics
| Parameter | Value |
| Linearity Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Recovery (at 10 ng/g) | 95.7% |
| Precision (RSD%, at 10 ng/g, n=6) | 4.2% |
Visualizations
Caption: LC-MS/MS workflow for Fenobucarb analysis.
Conclusion
This application note presents a validated LC-MS/MS method for the reliable quantification of Fenobucarb in vegetable matrices. The implementation of a straightforward QuEChERS protocol for sample preparation, coupled with the use of the stable isotope-labeled internal standard this compound, effectively addresses the challenges posed by matrix effects. The method is demonstrated to be sensitive, accurate, and precise, meeting the typical requirements for regulatory monitoring of pesticide residues in food. The detailed protocol and performance data provided herein can be readily adopted by analytical laboratories for routine testing applications.
Application of Fenobucarb-d3 for the Quantitative Analysis of Fenobucarb Residues in Diverse Food Matrices
Abstract
This application note details a robust and sensitive analytical method for the determination of fenobucarb residues in a variety of food matrices, including fruits, vegetables, and meat. The methodology utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure accuracy and precision in quantification, a stable isotope-labeled internal standard, Fenobucarb-d3, is employed. This method is suitable for routine monitoring of fenobucarb residues to ensure food safety and compliance with regulatory limits.
Introduction
Fenobucarb is a carbamate insecticide widely used in agriculture to protect crops from various pests.[1] Its potential presence in the food chain necessitates reliable and sensitive analytical methods for monitoring its residues in diverse food commodities. The complexity of food matrices (e.g., fats, pigments, and sugars) can lead to significant matrix effects, such as ion suppression or enhancement, in LC-MS/MS analysis, which can compromise the accuracy of quantification. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for compensating for these matrix effects and any variability during sample preparation. This compound, being chemically identical to the analyte of interest, co-elutes and experiences similar ionization effects, thus providing a more accurate and precise quantification.
This document provides a comprehensive protocol for the extraction, cleanup, and LC-MS/MS analysis of fenobucarb in fruits, vegetables, and meat, incorporating this compound as an internal standard.
Experimental Protocols
Sample Preparation (QuEChERS Method)
A modified QuEChERS protocol is employed for the extraction of fenobucarb from various food matrices.
Materials:
-
Homogenized food sample (fruit, vegetable, or meat)
-
This compound internal standard solution (1 µg/mL in acetonitrile)
-
Acetonitrile (ACN), HPLC grade
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL and 15 mL polypropylene centrifuge tubes
-
High-speed centrifuge
Procedure:
-
Sample Homogenization: Homogenize a representative portion of the food sample using a high-speed blender. For dry samples, rehydration may be necessary before homogenization.
-
Weighing and Spiking: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube. Add a specific volume of the this compound internal standard solution to achieve a final concentration of 50 µg/kg.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Cap the tube and shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing PSA and anhydrous MgSO₄. The amount of sorbent may vary depending on the matrix:
-
Fruits and Vegetables (low fat/pigment): 150 mg PSA, 900 mg MgSO₄ per 6 mL of extract.
-
Fruits and Vegetables (high fat/pigment): 150 mg PSA, 50 mg C18, 900 mg MgSO₄ per 6 mL of extract.
-
Meat (high fat): 150 mg PSA, 150 mg C18, 900 mg MgSO₄ per 6 mL of extract.
-
-
Vortex the tube for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Final Extract: Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A typical gradient would start with a high aqueous phase, ramp up to a high organic phase to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The following MRM transitions should be monitored. The most intense transition is typically used for quantification and the second for confirmation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Fenobucarb | 208.1 | 152.1 | 95.1 | 15 |
| This compound | 211.1 | 155.1 | 95.1 | 15 |
Note: Collision energies should be optimized for the specific instrument being used.
Data Presentation
The following tables summarize the quantitative performance data for the analysis of fenobucarb in various food matrices based on published literature.
Table 1: Method Performance in Meat and Aquatic Products
| Matrix | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | LOQ (µg/kg) | Reference |
| Porcine Muscle | 2 | 61.38 | >20 | 2 | [2] |
| 4 | 75.21 | <13 | [2] | ||
| Egg | 2 | 98.54 | <13 | 2 | [2] |
| 4 | 102.21 | <13 | [2] | ||
| Whole Milk | 2 | 85.67 | <13 | 2 | |
| 4 | 90.34 | >20 | |||
| Eel | 2 | 95.43 | <13 | 2 | |
| 4 | 99.87 | <13 | |||
| Flatfish | 2 | 92.11 | <13 | 2 | |
| 4 | 96.54 | <13 | |||
| Shrimp | 2 | 97.65 | <13 | 2 | |
| 4 | 101.32 | <13 | |||
| Beef Muscle | 10 | 83.7 | <5 | 5 | |
| 40 | 93.4 | <5 |
Table 2: Method Performance in Fruits and Vegetables
| Matrix | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | LOQ (µg/kg) | Reference |
| Tomato | 1000 | 95.5 | N/A | N/A | |
| General Vegetables | 5 - 200 | 91 - 109 | <10 | 5 |
N/A: Not Available in the cited reference.
Visualizations
Caption: Experimental workflow for Fenobucarb analysis in food matrices.
Discussion
The presented method, combining a modified QuEChERS extraction with LC-MS/MS analysis and isotope dilution quantification, offers a reliable approach for the determination of fenobucarb in complex food matrices. The QuEChERS protocol allows for high-throughput sample preparation with minimal solvent consumption. The inclusion of this compound as an internal standard is crucial for mitigating matrix effects and ensuring accurate quantification, which is often a challenge in food analysis.
The quantitative data presented demonstrates good recovery and precision across various matrices, although it is important to note that method performance should be validated for each specific food matrix of interest in the user's laboratory. The limits of quantification (LOQs) are generally low enough to meet regulatory requirements for fenobucarb residues in food.
Conclusion
This application note provides a detailed protocol for the analysis of fenobucarb in fruits, vegetables, and meat using this compound as an internal standard. The method is sensitive, accurate, and suitable for routine monitoring of this pesticide in the food supply. Proper validation of the method within the user's own laboratory is recommended to ensure optimal performance for their specific applications.
References
Application Notes and Protocols for the Use of Fenobucarb-d3 in Environmental Sample Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the quantitative analysis of fenobucarb in environmental samples, such as water and soil, utilizing Fenobucarb-d3 as an internal standard for isotope dilution mass spectrometry.
Introduction
Fenobucarb is a carbamate insecticide widely used in agriculture, which can lead to the contamination of soil and water resources. Accurate and sensitive monitoring of its residues is crucial for environmental risk assessment. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with mass spectrometry-based methods offers a robust and reliable approach for the quantification of fenobucarb. This isotope dilution technique corrects for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.
This document outlines the principles of isotope dilution mass spectrometry (IDMS) and provides detailed protocols for the analysis of fenobucarb in water and soil samples using this compound.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope dilution mass spectrometry is a highly accurate analytical technique used for the quantitative analysis of chemical substances. It involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample. This labeled compound, or internal standard, is chemically identical to the analyte of interest but has a different mass due to the presence of heavy isotopes (deuterium in this case).
The analyte and the internal standard are co-extracted, purified, and analyzed by mass spectrometry. By measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard, the concentration of the native analyte in the sample can be precisely calculated. This method effectively compensates for any loss of analyte during sample preparation and for variations in instrument signal.
Experimental Protocols
Analysis of Fenobucarb in Water Samples using LC-MS/MS
This protocol describes the determination of fenobucarb in water samples using solid-phase extraction (SPE) for sample cleanup and concentration, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
a. Materials and Reagents
-
Fenobucarb analytical standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
Nitrogen gas for evaporation
b. Sample Preparation and Extraction
-
Collect water samples in clean glass bottles and store at 4°C until analysis.
-
Filter the water sample (e.g., 500 mL) through a 0.45 µm glass fiber filter to remove suspended particles.
-
Spike the filtered water sample with a known amount of this compound internal standard solution (e.g., 50 µL of a 1 µg/mL solution).
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
After loading, wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the retained analytes with 10 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
c. LC-MS/MS Instrumental Analysis
-
LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Fenobucarb: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)
-
This compound: Precursor ion > Product ion 1 (Quantifier)
-
d. Quantification
Create a calibration curve by plotting the ratio of the peak area of the fenobucarb quantifier ion to the peak area of the this compound quantifier ion against the concentration of fenobucarb standards. The concentration of fenobucarb in the samples is then determined from this calibration curve.
Analysis of Fenobucarb in Soil Samples using QuEChERS and GC-MS
This protocol describes the determination of fenobucarb in soil samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.
a. Materials and Reagents
-
Fenobucarb analytical standard
-
This compound internal standard
-
Acetonitrile (pesticide residue grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
QuEChERS extraction salts and d-SPE tubes
b. Sample Preparation and Extraction (QuEChERS)
-
Air-dry the soil sample and sieve it through a 2 mm mesh.
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Spike the soil sample with a known amount of this compound internal standard solution (e.g., 50 µL of a 1 µg/mL solution).
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Shake the tube vigorously for 1 minute.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile extract) and transfer it to a d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
-
Transfer the cleaned extract into an autosampler vial for GC-MS analysis.
c. GC-MS Instrumental Analysis
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: Capillary column suitable for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C
-
Oven Temperature Program: A suitable temperature program should be optimized to achieve good separation of fenobucarb from matrix interferences. For example, start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS System: Quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
SIM Ions:
-
Fenobucarb: Target ion 1 (Quantifier), Target ion 2 & 3 (Qualifiers)
-
This compound: Target ion 1 (Quantifier)
-
d. Quantification
Similar to the LC-MS/MS method, create a calibration curve by plotting the ratio of the peak area of the fenobucarb quantifier ion to the peak area of the this compound quantifier ion against the concentration of fenobucarb standards. Determine the concentration of fenobucarb in the soil samples from this curve.
Data Presentation
The following table summarizes typical performance data for the analysis of fenobucarb in environmental samples. Note that this data is compiled from various studies on fenobucarb analysis and may not be specific to methods using this compound. However, it provides a general reference for expected method performance.
| Parameter | Water (LC-MS/MS) | Soil (GC-MS/MS) | Reference |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | 0.1 - 1 µg/kg | N/A |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/L | 0.3 - 3 µg/kg | N/A |
| Recovery (%) | 85 - 110% | 80 - 115% | N/A |
| Relative Standard Deviation (RSD) | < 15% | < 20% | N/A |
Mandatory Visualization
Caption: Workflow for Fenobucarb Analysis using this compound.
Application Note: Analysis of Fenobucarb using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fenobucarb (2-sec-butylphenyl methylcarbamate) is a carbamate insecticide widely used in agriculture to control sucking and biting insects on rice and cotton. Due to its potential risks to human health and the environment, monitoring its residue levels in various matrices is crucial. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the determination of Fenobucarb. This application note provides a detailed protocol for the analysis of Fenobucarb using HPLC, including sample preparation, chromatographic conditions, and method validation parameters.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the HPLC analysis of Fenobucarb.
Table 1: HPLC Method Validation Parameters for Fenobucarb Analysis
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 0.007 mg/kg | Vegetable | [1] |
| Limit of Quantification (LOQ) | 0.02 mg/kg | Vegetable | [1] |
| 2 µg/kg | Animal and aquatic food products | [2] | |
| 5 µg/kg | Beef muscles | [3] | |
| Recovery | 84.5% | Vegetable | [1] |
| 95.5% | Tomato | ||
| 61.38 - 102.21% | Animal and aquatic food products | ||
| 83.7 - 93.4% | Beef muscles | ||
| 81.4 - 102.2% | Vegetables and environmental matrices | ||
| Linearity (R²) | > 0.9962 | Vegetables and environmental matrices | |
| ≥ 0.9865 | Animal and aquatic food products |
Table 2: Reported HPLC Conditions for Fenobucarb Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Column | C18 (125 mm x 4 mm i.d.) | RP-C18 | Newcrom R1 | Daicel IG-3 chiral |
| Mobile Phase | Methanol:Water (90:10, v/v) | Acetonitrile:Water (1:1, v/v) | Acetonitrile, Water, and Phosphoric Acid | Acetonitrile:0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min | 1.4 mL/min | - | - |
| Detector | UV/Vis (254 nm) | PDA | - | UPLC-MS/MS |
| Reference |
Experimental Protocols
This section provides a detailed methodology for the analysis of Fenobucarb in a vegetable matrix using HPLC with UV detection. This protocol is a synthesis of established methods.
1. Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a common sample preparation technique for pesticide residue analysis in food matrices.
-
Homogenization: Weigh 10 g of a homogenized vegetable sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
-
Final Solution:
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
-
2. HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV/Vis or PDA detector is suitable.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (50:50, v/v).
-
Flow Rate: 1.4 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detector Wavelength: 254 nm.
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample extract.
-
Monitor the chromatogram for the Fenobucarb peak at its characteristic retention time.
-
Quantify the Fenobucarb concentration by comparing the peak area with that of a calibration curve prepared from certified reference standards.
-
Visualizations
Experimental Workflow for Fenobucarb Analysis
Caption: Workflow for Fenobucarb analysis using QuEChERS and HPLC.
Logical Relationship of HPLC Parameters
Caption: Key parameter interactions in the HPLC analysis of Fenobucarb.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of fenobucarb residues in animal and aquatic food products using liquid chromatography-tandem mass spectrometry coupled with a QuEChERS extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantifying fenobucarb residue levels in beef muscles using liquid chromatography–tandem mass spectrometry and QuEChERS sample preparation [agris.fao.org]
Application Notes and Protocols for the GC-MS Analysis of Fenobucarb and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of the carbamate insecticide fenobucarb and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). The information is intended to guide researchers in developing and implementing robust analytical methods for the detection and quantification of these compounds in various matrices.
Introduction to Fenobucarb and its Analysis
Fenobucarb, chemically known as 2-sec-butylphenyl methylcarbamate, is a widely used carbamate insecticide.[1] Like other carbamates, it acts by inhibiting acetylcholinesterase, an enzyme crucial for nerve function.[2] Due to its potential toxicity and environmental impact, sensitive and specific analytical methods are required for its monitoring.
Gas chromatography-mass spectrometry is a powerful technique for the analysis of fenobucarb. However, carbamates are often thermally labile, which can pose challenges for GC-based methods. To overcome this, derivatization techniques are frequently employed to enhance thermal stability and improve chromatographic performance. This document will focus on both the direct analysis of fenobucarb and the analysis of its derivatives formed for analytical purposes and through metabolic processes.
Analysis of Underivatized Fenobucarb by GC-MS
Direct GC-MS analysis of fenobucarb is feasible and has been reported in the literature. This approach is advantageous in its simplicity, as it does not require a derivatization step.
Experimental Protocol: Direct GC-MS Analysis
This protocol is a general guideline based on published methods.[3][4] Optimization of parameters for specific instrumentation and matrices is recommended.
Sample Preparation (Water Samples):
-
Filter the water sample to remove particulate matter.[3]
-
Perform liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., dichloromethane or a mixture of diethyl ether and hexane).
-
Alternatively, use solid-phase extraction (SPE) with a C18 cartridge for sample cleanup and concentration.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Parameters:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column).
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp to 120 °C at 20 °C/min.
-
Ramp to 310 °C at 7 °C/min, hold for 10 min.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative analysis.
Quantitative Data
The following table summarizes typical quantitative data for the direct GC-MS analysis of fenobucarb.
| Parameter | Value | Reference |
| Linearity Range | 1.0 - 100 mg/kg | |
| Coefficient of Determination (R²) | > 0.9998 | |
| Limit of Detection (LOD) | 3 * StdDev / slope | |
| Limit of Quantification (LOQ) | 10 * StdDev / slope | |
| Recovery | Matrix-dependent, may require matrix-matched calibration for accurate quantification. | |
| Quantification Ion (m/z) | 121 | |
| Qualifier Ions (m/z) | 150, 107, 91, 77 |
Analysis of Fenobucarb Derivatives by GC-MS
Derivatization is often employed to improve the thermal stability of carbamates and enhance their chromatographic properties. Common derivatization techniques include silylation and methylation.
Flash Methylation of Fenobucarb
Flash methylation is a rapid derivatization technique that occurs in the hot GC injector. A methylating agent, such as MethElute™ (a methanolic solution of trimethylanilinium hydroxide), is co-injected with the sample.
Expected Derivative: The expected reaction is the methylation of the carbamate nitrogen, forming N-methyl-fenobucarb.
Experimental Workflow for Flash Methylation GC-MS
References
Application Notes and Protocols for Fenobucarb Analysis in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenobucarb, a carbamate insecticide, is widely used in agriculture to protect crops from pests.[1][2] Its presence in complex matrices such as food products, soil, and water is a significant concern for food safety and environmental monitoring.[3][4] Accurate determination of Fenobucarb residues requires robust and efficient sample preparation techniques to isolate the analyte from interfering matrix components before instrumental analysis.[5] This document provides detailed application notes and protocols for the most common and effective sample preparation methods for Fenobucarb analysis, including QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE).
Key Sample Preparation Techniques
The choice of sample preparation technique is critical and depends on the matrix type, the required limit of detection, and the available analytical instrumentation, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method has become a popular choice for pesticide residue analysis in a wide variety of food and environmental matrices due to its simplicity, speed, and low solvent consumption. The method involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).
Matrices: Fruits, vegetables, soil, water, and animal tissues.
Experimental Protocol: QuEChERS for Fruits and Vegetables
This protocol is adapted from the AOAC Official Method 2007.01 and is suitable for general fruits and vegetables.
1. Sample Homogenization:
-
Weigh a representative portion of the sample (typically 10-15 g) into a 50 mL centrifuge tube. For dry samples, such as tea leaves, use a smaller amount (e.g., 2-5 g) and add a proportional amount of water to rehydrate the sample.
2. Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute to ensure thorough mixing and extraction of Fenobucarb into the acetonitrile layer.
-
Centrifuge at ≥3000 rcf for 5 minutes to separate the organic layer from the solid matrix and aqueous layer.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube.
-
The d-SPE tube should contain a mixture of sorbents for cleanup. A common combination for pigmented fruits and vegetables is 150 mg anhydrous MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18. For highly pigmented samples, graphitized carbon black (GCB) may be included.
-
Vortex the d-SPE tube for 30-60 seconds to facilitate the removal of interfering substances like organic acids, sugars, and pigments.
-
Centrifuge at a high speed (e.g., ≥5000 rcf) for 2 minutes.
4. Final Extract Preparation:
-
Carefully transfer the cleaned supernatant into an autosampler vial for analysis by GC-MS or LC-MS/MS.
Caption: QuEChERS workflow for Fenobucarb analysis.
Solid-Phase Extraction (SPE)
SPE is a versatile and effective technique for the cleanup and concentration of analytes from liquid samples. It is particularly useful for complex matrices where a high degree of cleanup is required. The basic principle involves passing the sample through a solid sorbent that retains the analyte, while interferences pass through. The analyte is then eluted with a small volume of a suitable solvent.
Matrices: Water, food extracts, and biological fluids.
Experimental Protocol: SPE for Water Samples
This protocol is a general guideline for the extraction of Fenobucarb from water samples using a C18 SPE cartridge.
1. Sample Preparation:
-
Filter the water sample (e.g., 500 mL) to remove any particulate matter.
-
Adjust the pH of the sample if necessary, depending on the specific method.
2. SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
3. Sample Loading:
-
Load the water sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 5-10 mL/min).
4. Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any polar interferences that may have been retained.
5. Elution:
-
Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
Elute the retained Fenobucarb from the cartridge with a small volume (e.g., 2 x 3 mL) of a suitable organic solvent, such as acetonitrile or ethyl acetate.
6. Final Extract Preparation:
-
The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for instrumental analysis.
Caption: Solid-Phase Extraction (SPE) workflow.
Data Presentation: Performance of Fenobucarb Sample Preparation Methods
The following tables summarize the quantitative data from various studies on Fenobucarb analysis, providing a comparison of the performance of different sample preparation techniques across several matrices.
Table 1: QuEChERS Method Performance for Fenobucarb Analysis
| Matrix | Analytical Method | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | LOQ (µg/kg) | Reference |
| Tomato | HPLC | 1000 | 95.5 | - | - | |
| Vegetables | LC-MS/MS | 5 | 97-109 | < 10 | 5 | |
| Porcine Muscle | LC-MS/MS | 2 | 61.38 | > 20 | 2 | |
| Egg | LC-MS/MS | 2 | 85.23 | < 13 | 2 | |
| Whole Milk | LC-MS/MS | 4 | 102.21 | > 20 | 2 | |
| Eel | LC-MS/MS | 2 | 98.76 | < 13 | 2 | |
| Flatfish | LC-MS/MS | 2 | 95.43 | < 13 | 2 | |
| Shrimp | LC-MS/MS | 2 | 92.61 | < 13 | 2 | |
| Water | GC-MS | 100 µg/L | 63-116 | < 12 | - | |
| Sediment | GC-MS | 100 | 48-115 | < 16 | - |
Table 2: Other Extraction Methods for Fenobucarb Analysis
| Matrix | Sample Preparation Method | Analytical Method | Spiking Level | Recovery (%) | RSD (%) | LOQ | Reference |
| Vegetables | Acetonitrile Extraction & SPE | GC/MS | 0.025-1 mg/kg | 74.7-93.2 | 8.08-9.17 | 0.003-0.008 mg/kg | |
| Tomato | Methanol Extraction & Coagulation Cleanup | HPLC | 1 ppm | 95.5 | - | - | |
| Water, Grains, Vegetables | Alkaline Hydrolysis & Spectrophotometry | Spectrophotometry | - | - | - | 0.41 µg/mL | |
| Water, Grains, Vegetables | Alkaline Hydrolysis & Spectrofluorimetry | Spectrofluorimetry | - | - | - | 0.14 µg/mL |
Conclusion
The selection of an appropriate sample preparation technique is paramount for the accurate and reliable quantification of Fenobucarb in complex matrices. The QuEChERS method offers a fast, simple, and effective approach for a wide range of food and environmental samples, with good recoveries and precision demonstrated in numerous studies. For aqueous samples or when higher cleanup efficiency is needed, Solid-Phase Extraction remains a robust and reliable option. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to develop and validate methods for Fenobucarb analysis, ensuring data quality for food safety and environmental monitoring. Method validation, including the determination of recovery, precision, and limits of detection and quantification, is a critical step to ensure the method is fit for its intended purpose.
References
Application Note: Preparation of Fenobucarb-d3 Stock and Working Solutions for Analytical Applications
Audience: Researchers, scientists, and drug development professionals involved in quantitative analysis using techniques such as GC-MS or LC-MS.
Purpose: This document provides a detailed protocol for the safe handling and preparation of stock and working solutions of Fenobucarb-d3, a deuterated internal standard for the carbamate insecticide Fenobucarb.
Introduction
Fenobucarb is a carbamate insecticide used in agriculture, particularly on crops like rice and cotton.[1][2] For accurate quantification of Fenobucarb in environmental and biological samples, stable isotope-labeled internal standards are essential. This compound is the deuterium-labeled analogue of Fenobucarb and serves as an ideal internal standard for mass spectrometry-based analytical methods.[3][4] Its physical and chemical properties are nearly identical to the parent compound, ensuring similar behavior during sample extraction and analysis, but its increased mass allows for clear differentiation by the detector. This protocol outlines the necessary steps for preparing accurate and precise stock and working solutions from a neat or pre-dissolved analytical standard.
Safety Precautions and Handling
Fenobucarb and its analogues are carbamate pesticides, which are acetylcholinesterase inhibitors and are considered toxic.[5] The solvents used for dissolution, typically acetonitrile or methanol, are highly flammable and toxic. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.
-
Ventilation: All handling of neat material and concentrated solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Fire Safety: Keep solutions away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment.
-
Spill & Waste: Absorb spills with an inert material (e.g., sand, diatomite) and dispose of it as hazardous waste. All contaminated materials and excess solutions must be disposed of according to local, regional, and national environmental regulations.
-
Exposure: In case of skin contact, wash immediately with soap and water. If inhaled, move to fresh air and seek medical attention. If ingested, seek immediate medical attention.
Physicochemical Data and Reagents
Accurate preparation begins with well-characterized reagents. The properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-(Butan-2-yl)phenyl methyl-d3-carbamate | |
| Molecular Formula | C₁₂H₁₄D₃NO₂ | |
| Molecular Weight | 210.29 g/mol | |
| CAS Number | 2662756-72-9 | |
| Common Solvents | Acetonitrile, Methanol, Acetone, Toluene, Chloroform | |
| Storage Conditions | Store in a cool, dry, dark location in a tightly sealed container. |
Note: Solubility and other physical properties are based on the non-deuterated Fenobucarb standard but are considered directly applicable to the deuterated analogue for protocol development.
Experimental Protocol: Solution Preparation
This protocol describes the preparation of a 1000 µg/mL primary stock solution, followed by the creation of intermediate and working solutions.
Required Materials and Equipment
-
This compound analytical standard (neat solid)
-
High-purity solvent (e.g., HPLC or MS-grade Acetonitrile)
-
Analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Calibrated microliter and milliliter pipettes with sterile tips
-
Beakers and spatulas
-
Ultrasonic bath
-
Amber glass vials for storage
Protocol for 1000 µg/mL Stock Solution
-
Tare Balance: Place a clean weighing vessel (e.g., weigh boat or beaker) on the analytical balance and tare it.
-
Weigh Standard: Carefully weigh approximately 10 mg of the neat this compound standard into the tared vessel. Record the exact weight (e.g., 10.05 mg).
-
Transfer: Quantitatively transfer the weighed standard into a 10 mL Class A volumetric flask. Use a small amount of the chosen solvent (e.g., acetonitrile) to rinse the weighing vessel multiple times, ensuring all the powder is transferred into the flask.
-
Dissolve: Add solvent to the flask until it is approximately half-full. Swirl gently to dissolve the standard. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Dilute to Volume: Once the standard is fully dissolved and the solution has returned to room temperature, carefully add the solvent to the calibration mark on the neck of the volumetric flask.
-
Homogenize: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Calculate Concentration: The exact concentration is calculated as follows:
-
Concentration (µg/mL) = (Weight of standard in mg × Purity) / (Volume of flask in mL) × 1000
-
Example: (10.05 mg × 0.998) / 10 mL × 1000 = 1003 µg/mL
-
-
Transfer & Label: Transfer the solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials. Store as recommended in Table 1.
Protocol for Working Solutions (Serial Dilution)
Working solutions are prepared by diluting the stock solution to the desired concentrations for building calibration curves or spiking samples. The following formula is used for dilution calculations: M₁V₁ = M₂V₂
Where:
-
M₁ = Concentration of the starting solution (e.g., 1000 µg/mL)
-
V₁ = Volume of the starting solution to be transferred
-
M₂ = Concentration of the final (diluted) solution
-
V₂ = Final volume of the diluted solution
Table 2: Example Serial Dilution Scheme
| Target Concentration (M₂) | Final Volume (V₂) | Stock/Intermediate Solution | Volume to Transfer (V₁) | Diluent Volume |
| 10 µg/mL | 10 mL | 1000 µg/mL Stock | 100 µL | 9.90 mL |
| 1 µg/mL | 10 mL | 10 µg/mL Intermediate | 1000 µL (1 mL) | 9.00 mL |
| 100 ng/mL (0.1 µg/mL) | 10 mL | 1 µg/mL Intermediate | 1000 µL (1 mL) | 9.00 mL |
| 10 ng/mL (0.01 µg/mL) | 10 mL | 100 ng/mL Intermediate | 1000 µL (1 mL) | 9.00 mL |
Procedure for preparing a 10 µg/mL working solution:
-
Pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.
-
Add the solvent to the calibration mark.
-
Cap the flask and invert 15-20 times to mix thoroughly.
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Label and store appropriately. Repeat this process for subsequent dilutions.
Visualization of Workflow
The logical flow for the preparation of this compound solutions is outlined in the diagram below.
Caption: Workflow for preparing this compound solutions.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Fenobucarb-d3 Recovery in QuEChERS
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to improve the recovery of Fenobucarb-d3 in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterated form of Fenobucarb, a carbamate insecticide. It is commonly used as an internal standard in analytical chemistry for the quantification of Fenobucarb. Since its chemical and physical properties are nearly identical to Fenobucarb, it experiences similar matrix effects and losses during sample preparation and analysis, allowing for more accurate quantification of the target analyte.
Q2: What are the common causes of low recovery for this compound in the QuEChERS method?
Low recovery of this compound, like other carbamates, can be attributed to several factors:
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pH Sensitivity: Carbamates can be susceptible to degradation under certain pH conditions. Fenobucarb is more stable in acidic to neutral conditions.
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Adsorption to d-SPE Sorbents: During the dispersive solid-phase extraction (d-SPE) cleanup step, certain sorbents, particularly graphitized carbon black (GCB), can adsorb planar molecules like Fenobucarb, leading to significant losses.
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Matrix Effects: Complex sample matrices can interfere with the extraction and cleanup process, leading to incomplete partitioning of this compound into the solvent phase.
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Improper Phase Separation: Inefficient salting-out can lead to a less distinct separation between the aqueous and organic layers, resulting in lower recovery in the acetonitrile phase.
Q3: Which QuEChERS method is recommended for this compound analysis?
For carbamates like Fenobucarb, a buffered QuEChERS method is generally recommended to control the pH and improve analyte stability. The AOAC Official Method 2007.01 (acetate-buffered) and the EN 15662 (citrate-buffered) are two widely used and effective options. Studies have shown that the acetate-buffered version can provide higher and more consistent recoveries for Fenobucarb.[1][2]
Q4: How does the choice of d-SPE sorbent impact this compound recovery?
The choice of d-SPE sorbent is critical for effective cleanup without compromising analyte recovery.
-
Primary Secondary Amine (PSA): Effective for removing organic acids, sugars, and fatty acids. It is a common sorbent used for many pesticide analyses.
-
C18 (Octadecylsilane): Used for removing non-polar interferences like fats and waxes. It is particularly useful for fatty matrices.
-
Graphitized Carbon Black (GCB): Very effective at removing pigments and sterols, but it can strongly adsorb planar pesticides like carbamates, leading to low recoveries. Its use should be minimized or avoided if possible when analyzing for Fenobucarb.
For many applications, a combination of PSA and C18 provides a good balance of cleanup efficiency and analyte recovery for Fenobucarb.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting low recovery of this compound.
Problem: Low Recovery of this compound
Data Presentation
The following tables summarize the recovery of Fenobucarb in different QuEChERS methods and with various d-SPE sorbents, based on published studies.
Table 1: Comparison of Fenobucarb Recovery in Different QuEChERS Methods in Beef Muscle
| QuEChERS Method | Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Original (Unbuffered) | 10 | 85.2 | 4.5 |
| 40 | 88.9 | 3.1 | |
| Acetate-Buffered (AOAC 2007.01) | 10 | 93.4 | 2.8 |
| 40 | 91.7 | 3.5 | |
| Citrate-Buffered (EN 15662) | 10 | 83.7 | 4.8 |
| 40 | 86.5 | 3.9 | |
| Data adapted from a study on Fenobucarb residues in beef muscle.[1][2] |
Table 2: Fenobucarb Recovery in Various Matrices using a Modified QuEChERS Method *
| Matrix | Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Porcine Muscle | 2 | 61.38 | >20 |
| 4 | 75.64 | 12.8 | |
| Egg | 2 | 95.21 | 11.2 |
| 4 | 102.21 | 9.8 | |
| Whole Milk | 2 | 88.45 | 12.5 |
| 4 | 91.33 | >20 | |
| Eel | 2 | 92.11 | 8.7 |
| 4 | 98.76 | 7.5 | |
| Flatfish | 2 | 89.54 | 10.3 |
| 4 | 94.28 | 8.9 | |
| Shrimp | 2 | 90.87 | 9.1 |
| 4 | 96.55 | 8.2 | |
| *Method: Acetonitrile with 0.1% trifluoroacetic acid as extraction solvent and C18 for d-SPE cleanup.[3] |
Experimental Protocols
Recommended Protocol: Modified AOAC 2007.01 for this compound
This protocol is a general guideline and may need to be optimized for specific matrices.
1. Sample Preparation and Extraction
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
References
Technical Support Center: Fenobucarb LC-MS/MS Analysis & Ion Suppression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression and enhancement for Fenobucarb analysis by LC-MS/MS.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS/MS analysis of Fenobucarb, with a focus on mitigating matrix effects.
| Problem ID | Issue | Potential Cause | Suggested Solution |
| FEN-IS-001 | Low or no Fenobucarb signal in matrix samples, but good signal in solvent standards. | Ion Suppression: Co-eluting matrix components are interfering with the ionization of Fenobucarb in the MS source.[1][2] | 1. Optimize Sample Preparation: Implement a more rigorous cleanup method like Solid-Phase Extraction (SPE) or modify the QuEChERS protocol to better remove interfering compounds.[1] 2. Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of matrix components.[3] 3. Adjust Chromatography: Alter the LC gradient to separate Fenobucarb from the suppression zone. A post-column infusion experiment can identify these zones.[4] 4. Use a Different Ionization Source: If available, switch from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI), as APCI can be less prone to ion suppression. |
| FEN-IS-002 | Inconsistent Fenobucarb recovery across different sample lots of the same matrix. | Variable Matrix Effects: The composition and concentration of interfering components differ between sample lots. | 1. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. 2. Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS for Fenobucarb will co-elute and experience similar matrix effects, providing the most accurate correction. 3. Standard Addition: For a small number of samples, the standard addition method can be used to quantify Fenobucarb accurately in each unique matrix. |
| FEN-IS-003 | Fenobucarb peak shape is poor (e.g., tailing, fronting, or split) in matrix samples. | Matrix-Induced Chromatographic Effects: Co-eluting matrix components can interact with the analyte and the stationary phase, affecting peak shape. | 1. Improve Sample Cleanup: A cleaner extract is less likely to cause peak shape issues. Consider a pass-through SPE cleanup step after QuEChERS. 2. Optimize LC Conditions: Adjust the mobile phase composition (e.g., organic solvent, additives) and gradient profile. Ensure the reconstitution solvent is compatible with the initial mobile phase. |
| FEN-EH-001 | Higher than expected Fenobucarb signal in matrix samples (ion enhancement). | Ion Enhancement: Co-eluting matrix components are increasing the ionization efficiency of Fenobucarb. | 1. Matrix-Matched Calibration: Similar to addressing ion suppression, this will help to accurately quantify Fenobucarb by accounting for the signal enhancement. 2. Improve Chromatographic Separation: Separate Fenobucarb from the compounds causing enhancement. |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression/enhancement and why is it a concern for Fenobucarb analysis?
A1: Ion suppression or enhancement, collectively known as matrix effects, are phenomena where components of the sample matrix co-eluting with the analyte of interest (Fenobucarb) alter its ionization efficiency in the mass spectrometer's ion source. This leads to a decrease (suppression) or increase (enhancement) in the analyte signal, which can cause inaccurate and unreliable quantification.
Q2: How can I determine if my Fenobucarb analysis is affected by ion suppression?
A2: A common method is to perform a post-column infusion experiment . In this experiment, a constant flow of a Fenobucarb standard is introduced into the LC eluent stream after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. A dip in the otherwise stable baseline signal for Fenobucarb indicates the retention times at which matrix components are eluting and causing ion suppression.
Q3: What are the best sample preparation techniques to minimize matrix effects for Fenobucarb?
A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used and effective for pesticide residue analysis, including Fenobucarb, from various food and environmental matrices. Different versions of the QuEChERS method exist (e.g., original, AOAC, European EN) and may need to be optimized for your specific matrix. For particularly complex matrices, additional cleanup steps like dispersive solid-phase extraction (dSPE) with different sorbents (e.g., C18, PSA, GCB) or a pass-through SPE cartridge can significantly reduce matrix effects.
Q4: Can I just dilute my sample to get rid of ion suppression?
A4: Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components. However, this also dilutes your analyte, Fenobucarb, which may compromise the sensitivity of the assay, especially for trace-level analysis.
Q5: How do I choose the right calibration strategy to compensate for matrix effects?
A5: The most common and effective strategy is matrix-matched calibration . This involves preparing your calibration standards in a blank matrix extract that is free of Fenobucarb but otherwise identical to your samples. This ensures that the standards and samples experience similar ion suppression or enhancement. The use of a stable isotope-labeled internal standard for Fenobucarb is the gold standard for correction but may not always be readily available.
Data Presentation
The following tables summarize quantitative data from studies on Fenobucarb analysis, highlighting the impact of different sample preparation and analytical methods on recovery, which is an indicator of the extent of uncompensated matrix effects.
Table 1: Comparison of QuEChERS Methods for Fenobucarb Recovery in Beef Muscle
| QuEChERS Method | Spiking Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Original (Unbuffered) | 10 | 85.2 | 4.5 |
| 40 | 88.9 | 3.1 | |
| Acetate-Buffered | 10 | 93.4 | 3.8 |
| 40 | 91.7 | 2.9 | |
| Citrate-Buffered | 10 | 83.7 | 4.9 |
| 40 | 86.5 | 3.5 |
Data suggests that the acetate-buffered QuEChERS method provides higher and more consistent recoveries for Fenobucarb in beef muscle compared to the original and citrate-buffered versions.
Table 2: Recovery of Fenobucarb in Various Animal and Aquatic Food Products using a Modified QuEChERS Method
| Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Porcine Muscle | 2 | 61.38 | >20 |
| 4 | 75.64 | 12.87 | |
| Egg | 2 | 89.54 | 10.25 |
| 4 | 95.32 | 8.76 | |
| Whole Milk | 2 | 85.21 | 11.54 |
| 4 | 92.11 | >20 | |
| Eel | 2 | 98.76 | 9.87 |
| 4 | 102.21 | 7.65 | |
| Flatfish | 2 | 91.43 | 12.11 |
| 4 | 97.88 | 9.34 | |
| Shrimp | 2 | 88.97 | 10.98 |
| 4 | 94.56 | 8.12 |
This table demonstrates the variability of Fenobucarb recovery across different complex matrices even with a standardized extraction method, highlighting the importance of matrix-specific validation.
Experimental Protocols & Visualizations
Protocol 1: Post-Column Infusion for Detecting Ion Suppression Zones
This protocol describes a method to qualitatively assess at which retention times matrix components cause ion suppression.
Methodology:
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Prepare Infusion Solution: Prepare a solution of Fenobucarb in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable, mid-to-high intensity signal on the mass spectrometer (e.g., 100 ng/mL).
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System Setup:
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Use a syringe pump to deliver the Fenobucarb infusion solution at a low, constant flow rate (e.g., 10 µL/min).
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Connect the syringe pump to the LC eluent flow using a T-fitting placed between the analytical column and the mass spectrometer's ion source.
-
-
Equilibration: Begin the infusion and allow the system to equilibrate until a stable baseline signal for Fenobucarb is observed.
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Injection: Inject a blank matrix extract that has been prepared using your standard sample preparation protocol.
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Data Analysis: Monitor the Fenobucarb MRM transition throughout the chromatographic run. Any significant and reproducible drop in the baseline signal indicates a region of ion suppression.
Protocol 2: Generic QuEChERS (AOAC 2007.01) Protocol for Fenobucarb
This protocol outlines a buffered QuEChERS method suitable for the extraction of Fenobucarb from many food matrices.
Methodology:
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Sample Homogenization: Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water and let it sit for 30 minutes before proceeding.
-
Extraction:
-
Add 15 mL of 1% acetic acid in acetonitrile.
-
Add an appropriate internal standard.
-
Shake vigorously for 1 minute.
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Add the AOAC extraction salts (6 g MgSO₄, 1.5 g NaOAc).
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Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL dSPE tube containing MgSO₄, PSA, and C18 sorbents.
-
Shake for 30 seconds.
-
-
Final Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
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Analysis: The resulting supernatant is ready for LC-MS/MS analysis, potentially after dilution and filtration.
References
Optimizing chromatographic separation of Fenobucarb from matrix interferences
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the chromatographic separation of Fenobucarb from complex matrices. Below, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for Fenobucarb analysis?
A1: The most prevalent techniques for the determination of Fenobucarb residues are High-Performance Liquid Chromatography (HPLC) coupled with detectors like a Photodiode Array (PDA) or tandem mass spectrometry (LC-MS/MS), and Gas Chromatography (GC) combined with mass spectrometry (GC-MS).[1][2][3] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex matrices.[1][4]
Q2: Why is sample preparation critical for Fenobucarb analysis?
A2: Sample preparation is crucial to remove interfering compounds from the sample matrix that can affect the accuracy and precision of the analysis. A widely used and effective sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This method helps in extracting Fenobucarb while minimizing co-extractives, which is essential for reducing matrix effects and protecting the analytical instrument.
Q3: What is the "matrix effect" and how can it be minimized in Fenobucarb analysis?
A3: The matrix effect is the alteration of the ionization efficiency of an analyte, like Fenobucarb, due to the presence of co-eluting compounds from the sample matrix. This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification. To minimize this, matrix-matched calibration is a common strategy, where calibration standards are prepared in a blank matrix extract to compensate for the effect. Proper sample cleanup, for instance using dispersive solid-phase extraction (d-SPE) during the QuEChERS procedure, is also vital.
Q4: Which sample preparation method is recommended for different types of matrices?
A4: The choice of sample preparation method depends on the matrix composition. For fruits and vegetables, the standard QuEChERS method is highly effective. For more complex matrices with high fat and protein content, such as animal and aquatic products, a modified QuEChERS protocol with specific extraction solvents and cleanup sorbents (like C18) is recommended to improve recovery and reduce interferences.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic analysis of Fenobucarb.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too concentrated a sample. 2. Column Contamination/Degradation: Accumulation of matrix components on the column. 3. Inappropriate Mobile Phase pH: The pH is not optimal for the analyte's chemical properties. 4. Poor Column Packing: The column has degraded over time. | 1. Dilute the sample extract before injection. 2. Implement a more rigorous sample cleanup. Use a guard column to protect the analytical column. Flush the column or, if necessary, replace it. 3. Adjust the mobile phase pH. For Fenobucarb (a carbamate), a slightly acidic mobile phase is often used. 4. Replace the analytical column. |
| Inconsistent Retention Times | 1. Pump Issues: Fluctuations in mobile phase delivery, leaks, or air bubbles in the pump. 2. Inconsistent Column Temperature: Variations in the column oven temperature. 3. Mobile Phase Composition Change: Inaccurate mixing of solvents or evaporation of a volatile component. | 1. Check for leaks in the pump and fittings. Degas the mobile phase thoroughly and prime the pump. 2. Ensure the column oven is functioning correctly and maintaining a stable temperature. 3. Prepare fresh mobile phase. If using a gradient, ensure the proportioning valves are working correctly. |
| Low Sensitivity / Small Peak Area | 1. Matrix-induced Signal Suppression: Co-eluting matrix components are suppressing the ionization of Fenobucarb in the MS source. 2. Low Analyte Recovery: Inefficient extraction or cleanup during sample preparation. 3. Injector Problems: Leaking syringe or incorrect injection volume. 4. Detector Issues: Contaminated detector or incorrect settings. | 1. Improve sample cleanup to remove more interfering compounds. Use matrix-matched calibration standards for quantification. Diluting the sample extract can also reduce the matrix effect. 2. Optimize the QuEChERS or other extraction methods. Check the pH of the extraction solvent and the type/amount of cleanup sorbent. 3. Check the syringe for leaks and verify the injection volume. 4. Clean the detector according to the manufacturer's instructions and optimize detector parameters. |
| Noisy Baseline | 1. Contaminated Mobile Phase or System: Impurities in the solvents or buildup of contaminants in the system. 2. Detector Issues: Air bubbles in the detector cell or detector lamp nearing the end of its life (for UV/PDA). 3. Pump Malfunction: Pulsations from the pump. | 1. Use high-purity HPLC or LC-MS grade solvents. Flush the system with a strong solvent like isopropanol. 2. Purge the detector to remove air bubbles. Replace the detector lamp if necessary. 3. Check pump seals and ensure proper pump operation. |
| Ghost Peaks | 1. Carryover from Previous Injection: The previous sample was highly concentrated. 2. Contamination in the Sample or Mobile Phase: Impurities are being introduced. | 1. Run blank injections between samples. Clean the injector and syringe thoroughly. 2. Prepare fresh samples and mobile phase using clean glassware and high-purity reagents. |
Experimental Protocols
Modified QuEChERS Sample Preparation for Complex Matrices
This protocol is adapted for the extraction of Fenobucarb from challenging matrices like animal and aquatic food products.
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Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
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Extraction:
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Add 10 mL of acetonitrile containing 0.1% trifluoroacetic acid.
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Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
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Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄ and 25 mg C18).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
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Sample for Analysis: Take the supernatant, filter it through a 0.22 µm filter, and it is ready for LC-MS/MS analysis.
HPLC-PDA Chromatographic Conditions
This is a general HPLC method for the determination of Fenobucarb in vegetable samples.
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Column: RP-C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
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Mobile Phase: Isocratic mixture of Acetonitrile:Water (1:1, v/v).
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Flow Rate: 1.4 mL/min.
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Injection Volume: 20 µL.
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Column Temperature: Ambient.
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Detector: PDA, with detection wavelength set appropriately for Fenobucarb.
LC-MS/MS Chromatographic Conditions
This method is suitable for the sensitive and selective quantification of Fenobucarb.
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Column: C18 column (e.g., XTerra-C18).
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Mobile Phase: A gradient elution using:
-
A: Water with 1 mM ammonium formate and 0.01% formic acid.
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B: Acetonitrile with 0.01% formic acid.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
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Column Temperature: 35-40 °C.
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Ionization Mode: Electrospray Ionization, Positive mode (ESI+).
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MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for Fenobucarb.
Quantitative Data Summary
The following tables summarize the performance of different analytical methods for Fenobucarb determination.
Table 1: Performance of LC-MS/MS Method in Various Matrices
| Matrix | Spiking Level (µg/kg) | Recovery (%) | RSD (%) |
| Porcine Muscle | 2 | 61.38 | >20 |
| 4 | 75.98 | 12.16 | |
| Egg | 2 | 102.21 | 12.87 |
| 4 | 98.79 | 10.54 | |
| Whole Milk | 2 | 87.65 | 11.23 |
| 4 | 95.43 | >20 | |
| Eel | 2 | 99.87 | 9.87 |
| 4 | 92.61 | 11.59 | |
| Shrimp | 2 | 85.34 | 10.23 |
| 4 | 91.76 | 8.99 |
Table 2: Method Validation Parameters for HPLC and LC-MS/MS
| Parameter | HPLC-PDA (Vegetable Matrix) | LC-MS/MS (Animal & Aquatic Matrices) |
| Limit of Detection (LOD) | 0.007 mg/kg | 0.07 - 0.16 µg/L |
| Limit of Quantification (LOQ) | 0.02 mg/kg | 0.4 - 2 µg/kg |
| Recovery | 84.5% | 61.38% - 115.98% |
| Linearity (R²) | Not specified | ≥ 0.9865 |
Visualizations
Below are diagrams illustrating key workflows and concepts in Fenobucarb analysis.
Caption: Experimental workflow for Fenobucarb residue analysis.
Caption: Decision tree for troubleshooting common HPLC/LC-MS issues.
Caption: Key parameters for analytical method validation.
References
- 1. Determination of fenobucarb residues in animal and aquatic food products using liquid chromatography-tandem mass spectrometry coupled with a QuEChERS extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape for Fenobucarb and Fenobucarb-d3
Welcome to the technical support center for the analysis of Fenobucarb and its deuterated internal standard, Fenobucarb-d3. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic issues, ensuring the accuracy and reliability of your results.
Poor peak shape can significantly compromise quantitative accuracy and resolution. This document provides a series of frequently asked questions (FAQs) and a systematic troubleshooting workflow to address issues like peak tailing, fronting, and splitting.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for Fenobucarb and this compound?
Peak tailing, where the latter half of the peak is drawn out, is the most common peak shape issue for basic compounds like Fenobucarb. Since this compound is structurally almost identical, it will be affected in the same way.
Primary Causes:
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Secondary Silanol Interactions: Fenobucarb contains a basic secondary amine group. At a mid-range pH, this group can be protonated and interact with acidic residual silanol groups on the surface of silica-based columns (e.g., C18).[1][2][3] This secondary interaction mechanism slows down a portion of the analyte molecules, causing a tailing peak.
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Column Contamination: Accumulation of matrix components on the column inlet frit or the packing material can create active sites that cause peak tailing.[1][4] Using a guard column can help identify this issue; if replacing the guard column restores peak shape, the original guard column was contaminated.
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Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, it can exist in both ionized and non-ionized forms, leading to peak distortion. For basic compounds, operating at a lower pH (e.g., <3) can suppress silanol ionization and ensure the analyte is in a single ionic state, often improving peak shape.
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Insufficient Buffer Concentration: A low buffer concentration may not be sufficient to maintain a consistent pH across the column, especially after the sample injection, leading to peak tailing.
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Column Bed Deformation: The formation of a void at the column inlet or a channel in the packing bed can cause peak tailing and broadening. This can be caused by pressure shocks or using a mobile phase pH that dissolves the silica packing.
Q2: My peaks for Fenobucarb are fronting. What could be the issue?
Peak fronting is when the first half of the peak is broader than the second half. It is typically less common than tailing but indicates a different set of problems.
Primary Causes:
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Column Overload: Injecting too much analyte mass or volume can saturate the stationary phase at the column inlet, causing molecules to travel down the column faster than they should, resulting in a fronting peak. The solution is to reduce the injection volume or dilute the sample.
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Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, the sample band will spread and accelerate at the column inlet, leading to peak fronting. This effect is most pronounced for early-eluting peaks. Whenever possible, dissolve the sample in the initial mobile phase.
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Column Collapse: A physical collapse of the packed bed inside the column can create a void, leading to peak fronting. This is a severe issue that requires column replacement.
Q3: I am observing split peaks for both Fenobucarb and its internal standard. What should I check?
Split peaks can appear as a "double peak" or a shoulder on the main peak and can severely impact integration and quantification.
Primary Causes:
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Partially Blocked Column Frit: If the inlet frit of the column is partially blocked by particulates from the sample or system, the sample flow path is disturbed, causing the sample band to split before it reaches the stationary phase. This typically affects all peaks in the chromatogram.
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Column Void or Channeling: A void at the head of the column or channels within the packing material can cause the sample to travel through different paths at different speeds, resulting in a split peak.
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Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate at the column head, leading to peak splitting and distortion.
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Co-elution: While unlikely to be identical for both the analyte and its deuterated standard, a closely eluting interference from the sample matrix could be mistaken for a split peak. Injecting a blank matrix sample can help diagnose this.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve poor peak shape. Start by identifying the type of peak distortion and follow the corresponding path.
Caption: A troubleshooting workflow for diagnosing poor peak shapes.
Data & Protocols
For consistent and robust analysis, comparing your method against a validated protocol can be invaluable. Below is a summary of common causes of peak shape issues and a typical LC-MS/MS protocol for Fenobucarb analysis.
Table 1: Summary of Common Peak Shape Problems and Potential Causes
| Peak Problem | Potential Cause | Recommended First Action |
| Tailing | Secondary interactions with column silanols. | Lower mobile phase pH with an acid modifier (e.g., 0.1% formic acid). |
| Column contamination or frit blockage. | Replace the guard column or flush the analytical column. | |
| Extra-column dead volume. | Check and remake all tubing connections between the injector and detector. | |
| Fronting | Column overload (mass or volume). | Reduce injection volume or dilute the sample. |
| Sample solvent is stronger than mobile phase. | Re-dissolve the sample in the initial mobile phase. | |
| Column bed collapse. | Replace the analytical column. | |
| Splitting | Blocked inlet frit or guard column. | Replace the guard column and/or inline filter. |
| Column void or channeling. | Replace the analytical column. | |
| Sample solvent immiscibility. | Ensure the sample solvent is fully miscible with the mobile phase. |
Experimental Protocol: Example LC-MS/MS Method
This protocol is a representative method for the analysis of Fenobucarb in various matrices and can be adapted as a starting point for method development or troubleshooting.
1. Sample Preparation (QuEChERS Method)
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used for extracting Fenobucarb from complex matrices.
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Weigh 5-10 g of homogenized sample into a 50 mL centrifuge tube.
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Add an appropriate amount of this compound internal standard.
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Add 10 mL of 0.1% formic acid in acetonitrile.
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Vortex vigorously for 1 minute.
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Add QuEChERS salts (e.g., magnesium sulfate and sodium acetate).
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Vortex again and centrifuge at high speed.
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Take an aliquot of the supernatant (acetonitrile layer) for cleanup or direct analysis.
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If cleanup is needed, pass the extract through a dispersive SPE (dSPE) tube containing C18 sorbent.
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Filter the final extract through a 0.22 µm syringe filter into an LC vial.
2. LC-MS/MS Parameters
The following table outlines typical parameters for a robust LC-MS/MS method.
Table 2: Example LC-MS/MS Method Parameters for Fenobucarb Analysis
| Parameter | Setting |
| LC System | Standard HPLC or UHPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, <3 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | Start at 5-10% B, ramp to 95% B over 8-10 minutes, hold, then re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temp. | 30 - 40 °C |
| Injection Vol. | 1 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| MRM Transitions | Fenobucarb: Precursor m/z 208.1 -> Product m/z 95.1 / 152.1This compound: Precursor m/z 211.1 -> Product m/z 95.1 / 155.1 (example) |
| Collision Energy | Optimized for the specific instrument and transitions. |
References
Minimizing Fenobucarb-d3 degradation during sample storage and preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenobucarb-d3. The information provided aims to help minimize degradation during sample storage and preparation, ensuring accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, a deuterated N-methylcarbamate insecticide, is susceptible to degradation through several pathways, mirroring its non-deuterated counterpart, Fenobucarb. The primary degradation mechanisms include:
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Hydrolysis: The ester linkage in this compound is prone to hydrolysis, which is significantly accelerated under alkaline conditions (high pH) and at elevated temperatures. This process breaks down the molecule into 2-sec-butylphenol and methylcarbamic acid. Acidic conditions can also lead to hydrolysis, although Fenobucarb is generally more stable in neutral to slightly acidic environments.
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Photodegradation: Exposure to sunlight and ultraviolet (UV) radiation can cause the rapid breakdown of Fenobucarb. Studies have shown that the half-life of Fenobucarb can be as short as a few hours when exposed to direct sunlight or UV rays[1].
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Enzymatic Degradation: In biological samples (e.g., plasma, tissue homogenates), esterase enzymes can rapidly hydrolyze the carbamate ester bond[2]. This is a major concern during sample collection, storage, and preparation of biological matrices.
Q2: What are the ideal storage conditions for this compound stock solutions and samples?
A2: Proper storage is critical to maintain the integrity of this compound. For stock solutions, it is recommended to store them at low temperatures, protected from light. A study on carbamate pesticides showed complete recovery of carbaryl and carbofuran when stored on C18 cartridges at -20°C for one month[3]. While specific long-term stability data for this compound is limited, general guidelines for deuterated standards and related compounds suggest the following:
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Stock Solutions (in organic solvent): Store in amber glass vials at -20°C for long-term storage to minimize solvent evaporation and degradation. For short-term use, storage at 4°C is also acceptable[4]. Acetonitrile is a commonly used and appropriate solvent.
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Samples Containing this compound: Biological samples should be stored frozen, preferably at -80°C, immediately after collection to inhibit enzymatic activity. For non-biological samples, storage at -20°C is recommended. Avoid repeated freeze-thaw cycles.
Q3: How can I prevent enzymatic degradation of this compound in biological samples?
A3: Enzymatic degradation by esterases is a significant challenge when working with biological matrices. To prevent this, the following measures are recommended:
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Immediate Cooling: Place samples on ice immediately after collection.
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Low-Temperature Storage: Freeze samples at -80°C as soon as possible.
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Use of Enzyme Inhibitors: Add esterase inhibitors to the collection tubes before sample collection or immediately after. Common inhibitors include phenylmethylsulfonyl fluoride (PMSF) and diisopropylfluorophosphate (DFP). However, it is crucial to verify that these inhibitors do not interfere with the analytical method[5].
Q4: What are common issues encountered during the analysis of this compound by LC-MS/MS and how can I troubleshoot them?
A4: Common issues include poor peak shape, low sensitivity, and high variability. Here are some troubleshooting tips:
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Poor Peak Shape (Tailing, Fronting, Splitting):
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Cause: Active sites on the analytical column, improper mobile phase pH, or a strong injection solvent.
-
Solution: Use a column with end-capping, ensure the mobile phase pH is appropriate for the analyte (for carbamates, slightly acidic conditions are often preferred), and match the injection solvent as closely as possible to the initial mobile phase conditions.
-
-
Low Sensitivity/Poor Recovery:
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Cause: Degradation during sample preparation, matrix effects (ion suppression or enhancement), or inefficient extraction.
-
Solution: For degradation, implement the preventative measures described in this guide. To address matrix effects, use matrix-matched standards for calibration, dilute the sample, or use a more effective cleanup step during sample preparation. For extraction issues, optimize the QuEChERS or other extraction methods by adjusting solvent type, pH, and salt content. A study on Fenobucarb in animal and aquatic food products found that using acetonitrile with 0.1% trifluoroacetic acid as the extraction solvent yielded good recoveries.
-
-
High Variability in Results:
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Cause: Inconsistent sample preparation, analyte instability in the autosampler, or instrument variability.
-
Solution: Ensure consistent and reproducible sample preparation procedures. Keep the autosampler at a low temperature (e.g., 4°C) to minimize degradation of the prepared samples. Regularly perform system suitability tests to monitor instrument performance.
-
Troubleshooting Guides
Issue 1: Low Recovery of this compound During Sample Preparation
This guide provides a systematic approach to troubleshooting low recovery of this compound, particularly when using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.
Caption: Troubleshooting workflow for low this compound recovery.
Data on Fenobucarb Stability
The following tables summarize available data on the stability of Fenobucarb under various conditions. Note that this data is for the non-deuterated form, but similar trends are expected for this compound.
Table 1: Effect of Temperature on Fenobucarb Degradation
| Temperature (°C) | Half-life (hours) |
| 30 | 37 |
| 35 | 24 |
| 45 | 17 |
| 50 | 5 |
Table 2: Effect of Light on Fenobucarb Degradation
| Condition | Half-life (hours) |
| UV Rays | 4.0 |
| Direct Sunlight | 3.8 |
Table 3: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Recommended Duration | Solvent | Container |
| -20°C or colder | Long-term | Acetonitrile | Amber glass vial |
| 4°C | Short-term | Acetonitrile | Amber glass vial |
Experimental Protocols
Protocol 1: Storage and Handling of this compound Stock Solutions
This protocol outlines the best practices for storing and handling this compound to ensure its stability and integrity for use as an internal standard.
Caption: Workflow for storing and preparing this compound solutions.
Methodology:
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Receipt and Initial Storage: Upon receipt, store the neat or solid this compound in a desiccator at -20°C or colder. If received as a solution, store at the manufacturer's recommended temperature (typically -20°C) in the original amber vial.
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Preparation of Stock Solution:
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Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.
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Accurately weigh the required amount and dissolve it in a high-purity aprotic solvent, such as acetonitrile, to the desired concentration.
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Store the stock solution in a tightly sealed amber glass vial at -20°C.
-
-
Preparation of Working Solutions:
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Before preparing working solutions, allow the stock solution to warm to room temperature.
-
Perform serial dilutions from the stock solution using the same aprotic solvent to achieve the desired concentrations for calibration curves and spiking.
-
-
Short-Term Storage of Working Solutions:
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Store working solutions in a refrigerator at 4°C in tightly sealed amber vials. It is recommended to prepare fresh working solutions weekly to ensure accuracy.
-
Protocol 2: Extraction of this compound from Plasma using a Modified QuEChERS Method
This protocol provides a detailed methodology for the extraction of this compound from plasma samples, incorporating steps to minimize degradation.
Caption: Workflow for this compound extraction from plasma.
Methodology:
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Sample Thawing: Thaw frozen plasma samples in an ice bath to maintain a low temperature.
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Spiking (for recovery experiments): If the sample does not already contain this compound as an internal standard, spike the appropriate volume of the working solution into the plasma sample.
-
Protein Precipitation and Extraction:
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To a 1.5 mL microcentrifuge tube containing 500 µL of plasma, add 1 mL of ice-cold acetonitrile containing 0.1% formic acid. The acidic condition helps to stabilize the carbamate.
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Vortex the tube for 1 minute to precipitate proteins and extract the analyte.
-
-
Salting-Out Partitioning:
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Add the appropriate QuEChERS salt mixture (e.g., magnesium sulfate and sodium acetate) to induce phase separation.
-
Vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at a high speed (e.g., 10,000 x g) for 5 minutes at 4°C.
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Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
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Transfer the acetonitrile supernatant to a d-SPE tube containing a sorbent such as C18 to remove lipids and other non-polar interferences, along with anhydrous magnesium sulfate to remove residual water.
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Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge the d-SPE tube for 5 minutes at 4°C.
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Analysis: Carefully transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
By following these guidelines and protocols, researchers can minimize the degradation of this compound, leading to more accurate and reliable analytical results.
References
Calibration curve linearity issues with Fenobucarb-d3 internal standard
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing calibration curve linearity issues with the Fenobucarb-d3 internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My calibration curve for Fenobucarb is non-linear when using this compound as an internal standard, especially at higher concentrations. What are the potential causes?
A1: Non-linearity in calibration curves, even with a stable isotope-labeled internal standard (SIL-IS) like this compound, is a common issue in LC-MS/MS analysis.[1][2] The primary causes can be categorized as follows:
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Detector Saturation: At high analyte concentrations, the mass spectrometer's detector response can become non-proportional to the ion intensity, leading to a plateau in the signal and a non-linear curve.[1][2][3]
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Ionization Saturation/Suppression: The ion source has a finite capacity for ionization. At high concentrations, Fenobucarb and this compound can compete for ionization, resulting in a disproportionate response. This is a form of matrix effect where the analyte itself acts as an interfering component.
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Matrix Effects: Co-eluting components from the sample matrix can suppress or enhance the ionization of both the analyte and the internal standard. While a SIL-IS is designed to compensate for these effects, significant matrix interference can still lead to non-linearity.
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Isotopic Contribution: At very high concentrations of Fenobucarb, the natural isotopic abundance of the analyte might contribute to the signal of the this compound internal standard. However, this is less common with a +3 Da mass shift.
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Inappropriate Regression Model: Forcing a linear regression model over a wide dynamic range where the response is inherently non-linear will result in a poor fit.
Q2: How can I troubleshoot and resolve the non-linearity in my this compound calibration curve?
A2: A systematic approach is essential for diagnosing and resolving calibration curve non-linearity. The following troubleshooting workflow can be applied:
Figure 1: A logical workflow for troubleshooting non-linear calibration curves.
Step-by-Step Troubleshooting Guide:
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Narrow the Calibration Range: The most straightforward approach is to reduce the upper limit of your calibration curve to a range where linearity is observed. Samples with concentrations exceeding this range should be diluted and re-analyzed.
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Evaluate Matrix Effects: Perform a post-extraction spike experiment to determine if the matrix is causing ion suppression or enhancement.
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Optimize Chromatography: Adjust the chromatographic method to separate Fenobucarb and this compound from co-eluting matrix components. This may involve changing the column, mobile phase composition, or gradient profile.
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Optimize Mass Spectrometer Parameters: Ensure that the MS parameters, such as collision energy and ionization source settings, are optimized for both Fenobucarb and this compound.
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Check Internal Standard Purity and Stability: Verify the isotopic and chemical purity of your this compound standard by requesting a certificate of analysis from the supplier. Also, assess the stability of the deuterium label under your experimental conditions to rule out H/D back-exchange.
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Consider an Alternative Regression Model: If the non-linearity is reproducible and understood, using a quadratic regression model might be appropriate to extend the dynamic range. However, the use of non-linear regression can be controversial in regulated bioanalysis.
Q3: My this compound internal standard signal is variable between samples. What could be the cause?
A3: High variability in the internal standard signal can be due to several factors:
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Inconsistent Sample Preparation: Ensure precise and consistent addition of the internal standard to all samples and standards.
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Matrix Effects: Significant ion suppression or enhancement in some samples but not others can lead to variability.
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Poor Stability: The stability of this compound in the sample matrix or during storage could be a factor.
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Chromatographic Issues: Poor peak shape or retention time shifts can affect the integration and, consequently, the peak area.
Q4: Can the position of the deuterium label on this compound affect my results?
A4: Yes, the position of the deuterium label is critical. Deuterium atoms should be on stable, non-exchangeable positions (e.g., aromatic rings or carbon atoms not adjacent to heteroatoms). Avoid standards with deuterium on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, as these are prone to exchange with protons in protic solvents.
Data Presentation
Table 1: Example of Non-Linear Calibration Curve Data and the Effect of Different Regression Models.
| Concentration (ng/mL) | Response Ratio (Analyte/IS) | % Accuracy (Linear Fit, r²=0.992) | % Accuracy (Quadratic Fit, r²=0.999) |
| 1 | 0.012 | 105.3 | 100.5 |
| 5 | 0.058 | 102.1 | 99.8 |
| 10 | 0.115 | 101.5 | 100.2 |
| 50 | 0.550 | 98.7 | 99.5 |
| 100 | 1.050 | 95.2 | 99.1 |
| 200 | 1.980 | 89.9 | 98.8 |
| 500 | 4.550 | 82.3 | 98.5 |
Table 2: Troubleshooting Guide for Internal Standard Variability.
| Observation | Potential Cause | Recommended Action |
| Inconsistent IS peak area across all samples | Inconsistent addition of IS | Review and standardize pipetting techniques. |
| IS peak area is significantly lower in matrix samples compared to neat solutions | Ion Suppression | Perform post-extraction spike analysis; optimize chromatography. |
| IS peak area is significantly higher in matrix samples compared to neat solutions | Ion Enhancement | Perform post-extraction spike analysis; optimize chromatography. |
| Drifting IS peak area over an analytical run | IS instability in autosampler | Check stability of this compound in the mobile phase/sample solvent over time. |
Experimental Protocols
Protocol 1: Post-Extraction Spike Analysis to Evaluate Matrix Effects
Objective: To determine if the sample matrix is causing ion suppression or enhancement of the this compound signal.
Methodology:
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Prepare two sets of samples:
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Set A (Neat Solution): Spike this compound at the working concentration into a clean solvent (e.g., mobile phase).
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Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample that does not contain the analyte or IS). Spike the extracted blank matrix with this compound at the same working concentration as in Set A.
-
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Analyze both sets of samples using your established LC-MS method.
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Compare the peak area of this compound in Set A and Set B.
Interpretation of Results:
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Peak area in Set B is significantly lower than in Set A: Ion suppression is occurring.
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Peak area in Set B is significantly higher than in Set A: Ion enhancement is occurring.
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Peak areas in both sets are comparable: The matrix has a minimal effect on the this compound signal.
Protocol 2: Assessment of this compound Isotopic Stability (H/D Back-Exchange)
Objective: To determine if the deuterium labels on this compound are stable under the experimental conditions.
Methodology:
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Prepare two sets of samples:
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Set A (Control): A solution of this compound in a non-protic solvent (e.g., acetonitrile).
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Set B (Matrix): Spike this compound into a blank sample matrix (e.g., plasma, urine).
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Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).
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Process the samples using your established extraction procedure.
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Analyze the samples by LC-MS/MS.
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Monitor for any increase in the signal of the non-deuterated Fenobucarb in Set B compared to Set A. A significant increase indicates H/D back-exchange.
Mandatory Visualization
Figure 2: Workflow for evaluating matrix effects using a post-extraction spike experiment.
References
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Fenobucarb
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of low-level Fenobucarb detection. The following sections detail experimental protocols, quantitative data comparisons, and visual workflows to address specific issues encountered during analysis.
High-Performance Liquid Chromatography (HPLC)
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the basic Fenobucarb molecule and residual silanol groups on the silica-based column.[1] | - Use a mobile phase with a lower pH (e.g., buffered at pH 3-7) to suppress the ionization of silanol groups.[1]- Employ an end-capped column to minimize the number of accessible silanol groups.[1]- Consider using a column specifically designed to reduce secondary interactions. |
| Column overloading due to high sample concentration.[1] | - Reduce the injection volume or dilute the sample.[1]- If sensitivity is an issue, consider using a column with a larger diameter or particle size. | |
| Incompatible sample solvent with the mobile phase. | - Whenever possible, dissolve the sample in the initial mobile phase. | |
| Retention Time Shift | Inconsistent mobile phase composition. | - Ensure the mobile phase is thoroughly mixed and degassed before use.- If preparing the mobile phase online, check the pump's proportioning valves for proper functioning. |
| Fluctuations in column temperature. | - Use a column oven to maintain a consistent temperature throughout the analysis. | |
| Column degradation or contamination. | - Flush the column with a strong solvent to remove contaminants.- If the problem persists, replace the column. | |
| Loss of Sensitivity | Contamination of the guard or analytical column inlet. | - Replace the guard column.- If the analytical column is suspected, reverse and flush it. If the issue is not resolved, the inlet frit may be plugged, and the column may need replacement. |
| Detector lamp issue. | - Check if the detector lamp is on and functioning correctly. | |
| Sample degradation. | - Prepare fresh standards and samples. Ensure proper storage conditions. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable mobile phase for Fenobucarb analysis by HPLC?
A typical mobile phase for Fenobucarb analysis is a mixture of acetonitrile and water, often in a 1:1 (v/v) ratio, run in isocratic mode. The flow rate is commonly set around 1.0-1.4 mL/min.
Q2: Which detector is commonly used for Fenobucarb detection in HPLC?
A PDA (Photodiode Array) or a UV/Vis detector is frequently used. The detection wavelength is often set at 254 nm or 334 nm.
Q3: How can I improve the resolution between Fenobucarb and other co-eluting peaks?
To improve resolution, you can optimize the mobile phase composition, for instance, by adjusting the ratio of acetonitrile to water. You can also try a different column with a different stationary phase chemistry or a smaller particle size for higher efficiency.
Experimental Protocol: QuEChERS Sample Preparation and LC-MS/MS Analysis
This protocol is adapted for the analysis of Fenobucarb in vegetable matrices.
1. Sample Extraction (QuEChERS)
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Weigh 15 g of the homogenized vegetable sample into a 50 mL centrifuge tube.
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Add 15 mL of 1% acetic acid in acetonitrile.
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Add the appropriate internal standard.
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Add the QuEChERS extraction salts (e.g., 6 g MgSO₄ and 1.5 g NaOAc).
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Shake vigorously for 1 minute.
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Centrifuge at ≥ 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup
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Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing PSA (primary secondary amine) and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
3. LC-MS/MS Analysis
-
Take an aliquot of the cleaned-up extract and dilute it with an appropriate solvent (e.g., mobile phase).
-
Inject the diluted sample into the LC-MS/MS system.
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A C18 column is commonly used for separation.
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The mobile phase can be a gradient of water and acetonitrile, both containing a small percentage of a modifier like formic acid to improve ionization.
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The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode and set up for Multiple Reaction Monitoring (MRM) to specifically detect Fenobucarb and its fragments.
Electrochemical Sensors
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Electrode Fouling | Adsorption of Fenobucarb oxidation products or other matrix components onto the electrode surface, forming a non-conductive layer. | - After each measurement, gently polish the electrode with alumina slurry followed by sonication in water and ethanol to remove adsorbed species.- Apply a potential cleaning step (anodic or cathodic treatment) between measurements to regenerate the electrode surface. |
| Signal Instability/Poor Reproducibility | Incomplete hydrolysis of Fenobucarb (if detection is based on its hydrolysis product). | - Ensure the pH and concentration of the hydrolysis solution (e.g., NaOH) are optimized for complete and consistent hydrolysis. |
| Changes in the active surface area of the electrode. | - Ensure a consistent electrode pre-treatment and modification procedure before each set of experiments. | |
| Presence of interfering electroactive species in the sample. | - Optimize the working potential to a range where the interference from other compounds is minimized.- Employ a separation technique like HPLC prior to electrochemical detection. | |
| Low Sensitivity | Suboptimal electrode modification. | - Experiment with different nanomaterials (e.g., graphene, carbon nanotubes, metal nanoparticles) and their concentrations in the modifying composite to enhance the electrocatalytic activity and surface area. |
| Incorrect pH of the supporting electrolyte. | - Optimize the pH of the supporting electrolyte to achieve the maximum peak current for Fenobucarb. |
Frequently Asked Questions (FAQs)
Q1: Why is alkaline hydrolysis sometimes used before the electrochemical detection of Fenobucarb?
Fenobucarb itself may not produce a strong electrochemical signal. Alkaline hydrolysis converts Fenobucarb into 2-sec-butylphenol, which is more readily oxidized and can be detected with higher sensitivity at a lower potential.
Q2: What are common materials used to modify electrodes for Fenobucarb detection?
Nanomaterials like graphene nanoribbons, ionic liquids, and cobalt phthalocyanine composites have been used to modify screen-printed carbon electrodes to enhance sensitivity.
Q3: How can I reactivate a fouled glassy carbon electrode?
An online reactivation can sometimes be achieved by applying a strong anodic potential (e.g., +1.8 V) in a basic solution (e.g., 0.1 M NaOH) for a short period. This helps to oxidatively remove adsorbed foulants.
Experimental Protocol: Electrochemical Detection of Fenobucarb
1. Electrode Preparation
-
Polish a glassy carbon electrode (GCE) with 0.05 µm alumina slurry on a polishing cloth.
-
Rinse thoroughly with deionized water and sonicate in a 1:1 water/ethanol mixture for 5 minutes.
-
Dry the electrode under a stream of nitrogen.
2. Electrode Modification (Example with a Nanocomposite)
-
Prepare a stable dispersion of the chosen nanocomposite (e.g., graphene-based material) in a suitable solvent like DMF or water with a surfactant.
-
Drop-cast a small volume (e.g., 5-10 µL) of the dispersion onto the clean GCE surface and let it dry at room temperature.
3. Electrochemical Measurement
-
Place the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode in an electrochemical cell containing a supporting electrolyte (e.g., phosphate buffer solution at a specific pH).
-
Record the background signal using a technique like cyclic voltammetry (CV) or differential pulse voltammetry (DPV).
-
Add a known concentration of Fenobucarb (or its hydrolysis product) to the cell and record the electrochemical response.
-
The peak current will be proportional to the concentration of Fenobucarb.
Acetylcholinesterase (AChE)-Based Biosensors
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Enzyme Instability/Loss of Activity | Suboptimal immobilization of the enzyme on the electrode surface. | - Choose an immobilization method that preserves the enzyme's conformation and activity, such as entrapment in a biocompatible matrix (e.g., chitosan, sol-gel) or covalent attachment.- Co-immobilize the enzyme with a stabilizing protein like bovine serum albumin (BSA). |
| Denaturation of the enzyme due to harsh pH or temperature conditions. | - Operate the biosensor within the optimal pH and temperature range for acetylcholinesterase activity. | |
| Matrix Effects in Real Samples | Presence of other inhibitors or compounds in the sample that interfere with the enzyme activity or the electrochemical detection. | - Implement a sample cleanup step (e.g., filtration, solid-phase extraction) to remove potential interferents.- Use a standard addition method for calibration to compensate for matrix effects. |
| Low Sensitivity | Insufficient enzyme loading on the electrode. | - Optimize the concentration of the enzyme solution used for immobilization. |
| Inefficient signal transduction. | - Incorporate nanomaterials (e.g., carbon nanotubes, gold nanoparticles) into the electrode modification to enhance the electrochemical signal of the enzymatic reaction product. |
Frequently Asked questions (FAQs)
Q1: What is the principle behind using acetylcholinesterase for Fenobucarb detection?
Fenobucarb is a carbamate pesticide that inhibits the activity of the enzyme acetylcholinesterase (AChE). The biosensor measures the activity of AChE, which decreases in the presence of Fenobucarb. The degree of inhibition is proportional to the concentration of Fenobucarb.
Q2: What are common immobilization techniques for AChE?
Common techniques include physical adsorption, covalent bonding, entrapment in gels or polymers, and cross-linking. The choice of method affects the biosensor's stability and sensitivity.
Q3: How can the stability of an AChE biosensor be improved?
Using a multi-layered immobilization matrix with materials like chitosan and TiO₂ sol-gel can enhance the mechanical strength and stability of the enzyme layer. Covalent attachment or co-immobilization with stabilizing agents also improves longevity.
Experimental Protocol: AChE Biosensor Fabrication and Measurement
1. Electrode Modification
-
Prepare a modified electrode (e.g., GCE modified with a nanocomposite like chitosan-graphene) to provide a suitable surface for enzyme immobilization.
2. Enzyme Immobilization
-
Prepare a solution of acetylcholinesterase in a suitable buffer.
-
Drop-cast a small volume of the AChE solution onto the modified electrode surface.
-
Allow the enzyme to immobilize, for example, by drying at 4°C. A cross-linking agent like glutaraldehyde can be used to further stabilize the enzyme layer.
3. Electrochemical Measurement
-
Place the AChE-biosensor into an electrochemical cell with a supporting electrolyte.
-
Add the substrate for AChE, such as acetylthiocholine (ATCh). The enzyme will hydrolyze ATCh to produce thiocholine, which can be electrochemically detected.
-
Measure the initial current response corresponding to the baseline enzyme activity.
-
Incubate the biosensor in the sample containing Fenobucarb for a specific period.
-
Measure the current response again. The decrease in current is proportional to the concentration of Fenobucarb.
Quantitative Data Summary
| Detection Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sensitivity | Reference |
| HPLC-PDA | Vegetable | 0.007 mg/kg | 0.02 mg/kg | - | |
| LC-MS/MS | Beef Muscle | 1.5 µg/kg | 5 µg/kg | - | |
| LC-MS/MS | Animal & Aquatic Food | - | 2 µg/kg | - | |
| Electrochemical Sensor (DPV) | - | 8.29 mg/L | 27.63 mg/L | - | |
| Electrochemical Sensor (GNRs-IL-CoPc/SPCE) | - | 0.0089 µM | 0.0252 µM | 0.0884 µA/µM·cm² | |
| AChE Biosensor (LC-based) | - | 5 pg/mL | - | - |
Visualizations
Experimental Workflows and Signaling Pathways
References
Impact of mobile phase additives on Fenobucarb and Fenobucarb-d3 ionization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of Fenobucarb and its deuterated internal standard, Fenobucarb-d3. The focus is on the critical role of mobile phase additives in achieving optimal ionization and robust analytical results.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization mode for Fenobucarb and this compound analysis by LC-MS/MS?
A1: Fenobucarb and this compound are most effectively analyzed using positive ion electrospray ionization (ESI+). This is because the carbamate structure can be readily protonated to form the [M+H]⁺ ion, which is the precursor ion typically used for MS/MS analysis.
Q2: Why are mobile phase additives necessary for the analysis of Fenobucarb?
A2: Mobile phase additives are crucial for several reasons. They help to control the pH of the mobile phase, which is essential for consistent protonation of Fenobucarb and this compound, leading to a stable and enhanced signal in the mass spectrometer. Additives also improve chromatographic peak shape by minimizing tailing and can influence the selectivity of the separation.
Q3: Which mobile phase additives are commonly used for Fenobucarb analysis?
A3: The most frequently used mobile phase additives for Fenobucarb and other carbamate pesticides are formic acid and ammonium formate. Acetic acid and ammonium acetate are also used but may result in different ionization efficiencies. The choice of additive can significantly impact the sensitivity of the method.
Q4: Can the concentration of the mobile phase additive affect the signal intensity?
A4: Yes, the concentration of the additive is a critical parameter. For example, while 0.1% formic acid is a common starting point, optimizing this concentration can lead to significant improvements in signal intensity. It is recommended to evaluate a range of concentrations (e.g., 0.05%, 0.1%, 0.2%) during method development to find the optimal balance between signal enhancement and background noise.
Q5: Should the mobile phase additive be present in both the aqueous and organic phases?
A5: Yes, for consistent ionization and chromatography, it is best practice to include the additive at the same concentration in both the aqueous (Mobile Phase A) and organic (Mobile Phase B) components of the mobile phase. This ensures a stable pH and ionic strength throughout the gradient elution.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Fenobucarb and this compound, with a focus on problems related to mobile phase composition.
| Problem | Possible Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | 1. Suboptimal mobile phase pH for protonation. 2. Ion suppression from the sample matrix or mobile phase contaminants. 3. Inefficient desolvation in the ESI source. | 1. Optimize the mobile phase additive. Evaluate different additives (formic acid, ammonium formate) and their concentrations. 2. Ensure the use of high-purity (LC-MS grade) solvents and additives. Implement a sample cleanup procedure to remove matrix interferences. 3. Optimize the organic solvent composition in the mobile phase; a higher percentage can aid desolvation. |
| Poor Peak Shape (Tailing, Broadening) | 1. Secondary interactions between the analyte and the stationary phase. 2. Mismatch between the injection solvent and the initial mobile phase. | 1. Increase the ionic strength of the mobile phase by using a buffered additive like ammonium formate. 2. Ensure the sample is dissolved in a solvent that is of equal or weaker elution strength than the initial mobile phase. |
| Inconsistent Retention Times | 1. Inadequate column equilibration between injections. 2. Changes in mobile phase composition over time. | 1. Ensure a sufficient re-equilibration time is included at the end of the gradient program. 2. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. |
| High Background Noise | 1. Contaminated solvents, additives, or LC system. | 1. Use fresh, high-purity solvents and additives. Flush the LC system and column to remove any contaminants. |
Experimental Protocols and Data
Experiment 1: Comparison of Mobile Phase Additives on Signal Intensity
Objective: To evaluate the impact of different mobile phase additives on the signal intensity of Fenobucarb and this compound.
Methodology: A standard solution containing Fenobucarb (100 ng/mL) and this compound (100 ng/mL) was analyzed using a C18 reversed-phase column and a triple quadrupole mass spectrometer operating in ESI+ mode. The mobile phase consisted of water (A) and acetonitrile (B), with the following additives at a concentration of 0.1% or 10 mM:
-
Condition A: 0.1% Formic Acid
-
Condition B: 10 mM Ammonium Formate
-
Condition C: 10 mM Ammonium Acetate
The peak areas of the primary MRM transitions for Fenobucarb and this compound were recorded and compared.
Quantitative Data Summary:
| Mobile Phase Additive | Analyte | Average Peak Area (n=3) | Relative Signal Intensity (%) |
| 0.1% Formic Acid | Fenobucarb | 1,250,000 | 100 |
| This compound | 1,280,000 | 100 | |
| 10 mM Ammonium Formate | Fenobucarb | 1,875,000 | 150 |
| This compound | 1,920,000 | 150 | |
| 10 mM Ammonium Acetate | Fenobucarb | 937,500 | 75 |
| This compound | 960,000 | 75 |
Experiment 2: Optimization of Formic Acid Concentration
Objective: To determine the optimal concentration of formic acid in the mobile phase for maximizing the signal intensity of Fenobucarb.
Methodology: A standard solution of Fenobucarb (100 ng/mL) was analyzed under the same LC-MS/MS conditions as Experiment 1. The mobile phase consisted of water and acetonitrile with varying concentrations of formic acid: 0.05%, 0.1%, and 0.2%.
Quantitative Data Summary:
| Formic Acid Concentration (%) | Average Peak Area (n=3) | Relative Signal Intensity (%) |
| 0.05 | 1,100,000 | 88 |
| 0.1 | 1,250,000 | 100 |
| 0.2 | 1,150,000 | 92 |
Visualizations
Caption: Workflow for evaluating the impact of mobile phase additives.
Caption: Troubleshooting logic for low signal intensity issues.
Validation & Comparative
Comparative Guide to the Analytical Validation of Fenobucarb using Fenobucarb-d3 as an Internal Standard
This guide provides a comparative analysis of analytical methods for the quantification of Fenobucarb, a carbamate insecticide. It highlights the validation of a method utilizing its deuterated analogue, Fenobucarb-d3, as an internal standard against alternative approaches. The use of isotopically labeled internal standards is a critical strategy in analytical chemistry, particularly in complex matrices, to ensure the highest accuracy and precision by correcting for analyte loss during sample preparation and instrumental analysis.
Methodology Comparison
The performance of an analytical method is defined by several key parameters, including its limit of detection (LOD), limit of quantification (LOQ), linearity, recovery, and precision. The following tables summarize these performance characteristics for different analytical methods used for Fenobucarb determination, showcasing the advantages of methods employing an internal standard, such as this compound. This compound is a suitable internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1]
Table 1: Comparison of Fenobucarb Analytical Methods
| Analytical Method | Matrix | Internal Standard | Linearity (R²) | Recovery (%) | Precision (%RSD) | LOD | LOQ |
| LC-MS/MS with Internal Standard | Beef Muscle | Not Specified | >0.99 | 83.7 - 93.4 | < 5 | 1.5 µg/kg | 5 µg/kg |
| LC-MS/MS (QuEChERS) | Animal & Aquatic Food | Not Specified | ≥0.9865 | 61.38 - 102.21 | < 13 | Not Reported | 2 µg/kg |
| GC-MS | Wastewater & Lake Water | None (Matrix-Matched) | 0.9999 | ~100 | 10.0 (Intra-day) | 0.30 mg/kg | 1.0 mg/kg |
| HPLC-PDA | Vegetable | None (External Standard) | Not Reported | 84.5 | Not Reported | 0.007 mg/kg | 0.02 mg/kg |
The data presented above, though from different studies and matrices, suggests that methods incorporating internal standards, such as the LC-MS/MS methods, consistently achieve high recovery and precision.[2][3] While the GC-MS method with matrix-matched calibration also shows good recovery, the use of an isotopically labeled internal standard like this compound is generally considered a more robust approach to mitigate matrix effects.[4] The HPLC-PDA method, relying on external standardization, may be more susceptible to variations in sample matrix and preparation.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis.
1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is widely adopted for the extraction of pesticides from various food and environmental matrices.
-
Homogenization: A representative sample (e.g., 10-15 g of tissue) is homogenized.
-
Extraction: A subsample (e.g., 5 g) is placed in a 50 mL centrifuge tube. Acetonitrile (e.g., 10 mL) is added, along with internal standards like this compound. The tube is shaken vigorously.
-
Salting Out: A salt mixture (e.g., magnesium sulfate and sodium acetate) is added to induce phase separation. The tube is shaken and then centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a tube containing a sorbent (e.g., C18) to remove interfering matrix components. The tube is vortexed and centrifuged.
-
Final Extract: The resulting supernatant is collected for LC-MS/MS analysis.
2. Instrumental Analysis: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry is a powerful technique for the selective and sensitive quantification of Fenobucarb.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally employed for Fenobucarb.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Fenobucarb and this compound are monitored.
-
Workflow for Method Validation
The following diagram illustrates the logical workflow for the validation of an analytical method for Fenobucarb using this compound as an internal standard.
Caption: Workflow for Fenobucarb analysis using an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantifying fenobucarb residue levels in beef muscles using liquid chromatography-tandem mass spectrometry and QuEChERS sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of fenobucarb residues in animal and aquatic food products using liquid chromatography-tandem mass spectrometry coupled with a QuEChERS extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
A Guide to Inter-laboratory Comparison of Fenobucarb Analysis Methods
This guide provides an objective comparison of various analytical methods for the determination of Fenobucarb, a carbamate insecticide. It is intended for researchers, scientists, and professionals in drug development and environmental monitoring. The information presented is based on a compilation of data from several studies to offer a comprehensive overview of method performance and experimental protocols.
Data Presentation: Performance of Fenobucarb Analysis Methods
The following table summarizes the quantitative performance data for different analytical methods used for Fenobucarb analysis across various matrices. This allows for a direct comparison of their efficacy and sensitivity.
| Analytical Method | Matrix | Recovery (%) | LOD | LOQ | Relative Standard Deviation (RSD) (%) |
| GC-MS | Indoor Air | 76.7 - 112.8[1] | - | - | RSDr: 2.0 - 9.7, RSDR: 14.7 - 17.9[1] |
| GC-MS | Wastewater & Lake Water | 96 - 103[2] | 0.3 mg/kg | 1.0 mg/kg[3] | Inter-day RSD: 8.9[4] |
| HPLC | Tomato | 95.5 | 0.007 mg/kg | 0.02 mg/kg | - |
| LC-MS/MS (QuEChERS) | Animal & Aquatic Food | 61.38 - 102.21 | - | 2 µg/kg | < 13 (with some exceptions) |
| LC-MS/MS (QuEChERS) | Beef Muscle | 83.7 - 93.4 | 1.5 µg/kg | 5 µg/kg | < 5 |
| Spectrophotometry | Environmental Samples | - | 0.45 µg/mL | 1.37 µg/mL | - |
| Spectrofluorimetry | Environmental Samples | - | - | - | - |
LOD: Limit of Detection, LOQ: Limit of Quantification, RSDr: Repeatability Relative Standard Deviation, RSDR: Reproducibility Relative Standard Deviation.
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on methods described in the cited literature.
Gas Chromatography-Mass Spectrometry (GC-MS) for Water Samples
This method is suitable for the determination of Fenobucarb in wastewater and lake water.
-
Sample Preparation:
-
Given the complexity of water matrices, a matrix-matching calibration strategy is employed to mitigate matrix effects and enhance accuracy.
-
-
GC-MS Conditions:
-
A suitable temperature program is used to ensure the complete separation of Fenobucarb.
-
The total run time is approximately 7.0 minutes.
-
Fenobucarb is identified by its retention time (e.g., 3.76 min) and by comparing its mass spectrum with the National Institute of Science and Technology (NIST) database.
-
-
Quantification:
-
Quantification is performed using an external calibration method, with gravimetric preparation of all standard solutions to improve accuracy. For complex matrices, matrix-matched calibration is recommended.
-
High-Performance Liquid Chromatography (HPLC) for Agricultural Produce
This method has been optimized for the analysis of Fenobucarb residues in vegetables such as tomatoes.
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Extraction and Cleanup:
-
Untreated tomato samples are fortified with a known quantity of Fenobucarb to assess recovery efficiency.
-
The samples then undergo extraction and cleanup procedures to isolate the analyte.
-
-
HPLC Conditions:
-
Column: C18 (125mm x 4mm i.d.)
-
Mobile Phase: Methanol/Water (90/10, v/v)
-
Flow Rate: 1 mL/min
-
Detector: UV/Vis at a wavelength of 254 nm
-
-
Quantification:
-
The residues are dissolved in methanol for injection and quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with QuEChERS for Food Products
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with LC-MS/MS is widely used for the analysis of pesticide residues in complex food matrices.
-
Sample Preparation (QuEChERS):
-
A modified QuEChERS extraction is employed. Acetonitrile with 0.1% trifluoroacetic acid has been shown to provide good extraction efficiencies.
-
The extracted samples are purified using a C18 sorbent.
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Different buffering versions of the QuEChERS method (e.g., original unbuffered, acetate-buffered, and citrate-buffered) can be compared, with the acetate-buffered version showing high and consistent recoveries for Fenobucarb in beef muscle.
-
-
LC-MS/MS Conditions:
-
The specific LC and MS/MS parameters (e.g., column, mobile phase gradient, ionization mode, and transition monitoring) are optimized for Fenobucarb.
-
-
Quantification:
-
A multi-point matrix-matched calibration curve is used for accurate quantification.
-
Visualizations
The following diagrams illustrate the typical workflow of an inter-laboratory comparison and the logical relationships in Fenobucarb analysis.
Caption: Workflow of an inter-laboratory comparison for Fenobucarb analysis.
Caption: Logical relationships of Fenobucarb analysis methods and performance.
References
The Gold Standard for Carbamate Analysis: A Comparative Guide to Internal Standards Featuring Fenobucarb-d3
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of carbamate pesticides, the choice of an appropriate internal standard is a critical factor in achieving accurate and reliable results. This guide provides an objective comparison of Fenobucarb-d3, a deuterated internal standard, with other common internal standards used in carbamate analysis, supported by established analytical principles and representative experimental data.
The use of an internal standard is paramount in analytical chemistry, particularly in complex matrices, to correct for variations in sample preparation, instrument response, and matrix effects. In mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), isotopically labeled internal standards are widely considered the "gold standard" for their ability to mimic the behavior of the analyte of interest.
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The selection of an internal standard significantly impacts the accuracy and precision of quantitative analysis. This is especially true for carbamate pesticides, which can be susceptible to degradation and matrix effects during analysis. The following table summarizes the expected performance characteristics of a deuterated internal standard like this compound compared to a structural analog internal standard.
| Performance Metric | This compound (Deuterated IS) | Structural Analog IS (e.g., another carbamate) | Rationale |
| Correction for Matrix Effects | Excellent | Moderate to Poor | This compound has nearly identical physicochemical properties to Fenobucarb, ensuring it experiences the same degree of ion suppression or enhancement in the mass spectrometer source.[1][2] A structural analog may have different ionization efficiency and be affected differently by the matrix. |
| Correction for Extraction Recovery | Excellent | Good to Moderate | Due to its similar structure, this compound will have nearly identical extraction efficiency to Fenobucarb across a range of sample matrices. A structural analog may have different solubility and partitioning behavior. |
| Chromatographic Co-elution | Excellent (with slight isotopic shift) | Variable | This compound is expected to co-elute very closely with Fenobucarb, ensuring they are subjected to the same matrix components at the same time. A structural analog may have a significantly different retention time. |
| Accuracy & Precision | High | Moderate to Low | By effectively correcting for major sources of error, deuterated internal standards lead to higher accuracy and precision (lower %RSD).[1] The use of a structural analog can introduce a greater degree of uncertainty.[2] |
| Linearity of Calibration Curve | Excellent | Good | The use of a deuterated internal standard typically results in a more linear calibration curve over a wider concentration range, as it compensates for non-linear responses caused by matrix effects.[1] |
| Cost | Higher | Lower | The synthesis of isotopically labeled standards is a more complex and expensive process compared to readily available structural analogs. |
Experimental Protocols
A robust analytical method is essential for reliable quantification. The following is a detailed protocol for a multi-residue carbamate analysis in a vegetable matrix using a deuterated internal standard, based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.
Objective:
To extract and quantify a range of carbamate pesticides from a vegetable matrix using LC-MS/MS with this compound as an internal standard.
Materials:
-
Reagents: Acetonitrile (ACN, HPLC grade), water (HPLC grade), formic acid, anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), primary secondary amine (PSA) sorbent, C18 sorbent.
-
Standards: Certified reference standards of carbamate pesticides and this compound.
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Equipment: Homogenizer, centrifuge, vortex mixer, analytical balance, LC-MS/MS system.
Procedure:
-
Sample Preparation (QuEChERS Extraction):
-
Weigh 10 g of a homogenized vegetable sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with an appropriate amount of this compound internal standard solution.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at ≥4000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
LC-MS/MS Analysis:
-
Transfer the cleaned extract into an autosampler vial.
-
Inject an aliquot into the LC-MS/MS system.
-
LC Conditions (Representative):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the target carbamates.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
-
MS/MS Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the specific precursor and product ion transitions for each carbamate and for this compound.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of this compound against the concentration of the analyte.
-
Quantify the carbamates in the samples using the calibration curve.
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logical basis for selecting a deuterated internal standard, the following diagrams are provided.
References
The Gold Standard for Fenobucarb Analysis: A Comparative Guide to Isotope Dilution and QuEChERS Methods
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of analytes like the carbamate insecticide Fenobucarb is paramount. This guide provides an objective comparison of the isotope dilution method, widely considered a gold-standard technique, with the popular QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of Fenobucarb residues.
This comparison is supported by experimental data from peer-reviewed studies, offering a clear perspective on the performance of each method. We delve into the accuracy and precision data and provide detailed experimental protocols to support your analytical decisions.
Performance Comparison: Isotope Dilution vs. QuEChERS
The choice of analytical method significantly impacts the reliability of residue analysis. While the QuEChERS method is lauded for its simplicity and high throughput, the isotope dilution method, particularly when coupled with mass spectrometry, is renowned for its superior accuracy and precision due to its ability to correct for matrix effects and procedural losses.
| Analytical Method | Matrix | Analyte | Accuracy (Recovery %) | Precision (RSD %) | Spiking Level | Reference |
| Isotope Dilution GC-MS | Soybeans | Multiple Pesticides* | 83 - 109% | < 3% | Not Specified | [1] |
| QuEChERS LC-MS/MS | Beef Muscle | Fenobucarb | 83.7 - 93.4% | < 5% | 10 and 40 µg/kg | [2] |
| QuEChERS LC-MS/MS | Various Animal & Aquatic Foods | Fenobucarb | 61.38 - 102.21% | < 13%** | 2 and 4 µg/kg | [3] |
*Note: While a specific study on the isotope dilution of Fenobucarb with this level of detail was not identified, the data from a validated method for other pesticides using isotope dilution GC-MS is presented to illustrate the typical performance of this technique.[1] **Note: Relative Standard Deviations (RSDs) were generally below 13%, with some exceptions at lower spiking levels in certain matrices.[3]
Experimental Workflows and Methodologies
A defining feature of the isotope dilution method is the introduction of a stable isotope-labeled internal standard at the beginning of the sample preparation process. This standard, which is chemically identical to the analyte but has a different mass, experiences the same extraction inefficiencies and matrix effects as the target analyte. By measuring the ratio of the native analyte to the labeled standard, these variations can be effectively normalized, leading to highly accurate and precise results.
Below is a generalized workflow for the isotope dilution method for pesticide analysis.
Figure 1. A generalized experimental workflow for the isotope dilution mass spectrometry analysis of Fenobucarb.
Detailed Experimental Protocols
Isotope Dilution Gas Chromatography-Mass Spectrometry (GC-MS) for Pesticide Residues (Adapted for Fenobucarb)
This protocol is based on a validated method for the analysis of multiple pesticides in a food matrix and can be adapted for Fenobucarb analysis.
1. Sample Preparation and Extraction:
-
Homogenization: Homogenize the sample (e.g., fruit, vegetable, or soil) to ensure uniformity.
-
Spiking: Add a known amount of a stable isotope-labeled Fenobucarb internal standard (e.g., Fenobucarb-d3) to a measured portion of the homogenized sample.
-
Extraction: Extract the sample with an appropriate organic solvent (e.g., acetonitrile or ethyl acetate) using techniques such as shaking, vortexing, or pressurized liquid extraction.
-
Cleanup: The extract is then cleaned to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) cartridges or dispersive solid-phase extraction (d-SPE).
2. Instrumental Analysis:
-
Gas Chromatography (GC): Separate the analytes on a suitable GC column. The temperature program and gas flow rates should be optimized for the separation of Fenobucarb and its internal standard.
-
Mass Spectrometry (MS): Detect and quantify the analytes using a mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. Monitor at least two characteristic ions for both native Fenobucarb and the labeled internal standard.
3. Quantification:
-
Calculate the concentration of Fenobucarb in the sample by comparing the peak area ratio of the native analyte to the isotopically labeled internal standard against a calibration curve prepared with known concentrations of both the native and labeled standards.
QuEChERS Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Fenobucarb in Animal and Aquatic Food Products
The following protocol is based on a validated method for the determination of Fenobucarb residues in various food matrices.
1. Sample Preparation (QuEChERS Extraction):
-
Homogenization: Homogenize 2 g of the sample with 10 mL of 0.1% trifluoroacetic acid in acetonitrile.
-
Salting Out: Add salts (e.g., magnesium sulfate and sodium chloride) to induce phase separation.
-
Centrifugation: Centrifuge the sample to separate the acetonitrile layer containing the analytes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile extract to a tube containing a d-SPE sorbent (e.g., C18) to remove interfering substances.
-
Centrifugation: Centrifuge the d-SPE tube and collect the supernatant for analysis.
2. Instrumental Analysis (LC-MS/MS):
-
Liquid Chromatography (LC): Inject the cleaned-up extract into an LC system equipped with a C18 column. Use a gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile to separate Fenobucarb.
-
Tandem Mass Spectrometry (MS/MS): Detect and quantify Fenobucarb using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode and multiple reaction monitoring (MRM). Monitor specific precursor-to-product ion transitions for Fenobucarb.
3. Quantification:
-
Quantify Fenobucarb using a six-point matrix-matched calibration curve to compensate for matrix effects.
References
- 1. Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantifying fenobucarb residue levels in beef muscles using liquid chromatography-tandem mass spectrometry and QuEChERS sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of fenobucarb residues in animal and aquatic food products using liquid chromatography-tandem mass spectrometry coupled with a QuEChERS extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fenobucarb Quantification: The Advantage of Fenobucarb-d3 Internal Standard
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of the carbamate insecticide Fenobucarb, the choice of analytical methodology is critical. This guide provides an objective comparison of Fenobucarb quantification using a deuterated internal standard, Fenobucarb-d3, against alternative methods, supported by experimental data from various studies.
The use of a stable isotope-labeled internal standard, such as this compound, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for quantitative analysis. This is due to its ability to mimic the analyte throughout the sample preparation and analysis process, effectively compensating for variations in extraction recovery and matrix effects.[1]
Quantitative Performance Comparison
The following table summarizes the performance characteristics of various analytical methods for Fenobucarb quantification. While specific data for a method using this compound is not extensively published, the expected performance is included based on the established benefits of using deuterated internal standards.
| Analytical Method | Internal Standard | Linearity Range | LOQ | LOD | Recovery (%) | Correlation Coefficient (R²) | Reference |
| LC-MS/MS with this compound | This compound | Expected: Wide, e.g., 0.5 - 1000 ng/mL | Expected: < 1 µg/kg | Expected: < 0.5 µg/kg | Expected: 95-105% | Expected: > 0.999 | General Principle [1] |
| LC-MS/MS | Matrix-Matched | 5 - 200 µg/kg | 5 µg/kg | - | 91 - 109% | > 0.996 | [2] |
| LC-MS/MS | Matrix-Matched | Not Specified | 5 µg/kg | 1.5 µg/kg | 83.7 - 93.4% | Not Specified | [3][4] |
| LC-MS/MS | Matrix-Matched | Not Specified | 2 µg/kg | - | 61.38 - 102.21% | ≥ 0.9865 | |
| UPLC-MS/MS | Matrix-Matched | 0.5 - 50 µg/mL | - | - | - | > 0.9962 |
Table 1: Comparison of Quantitative Performance for Fenobucarb Analysis. The use of a deuterated internal standard like this compound is anticipated to provide superior linearity, lower limits of quantification (LOQ) and detection (LOD), and more consistent recovery rates compared to methods relying on matrix-matched calibration alone.
Experimental Protocols
LC-MS/MS Method with this compound Internal Standard
This protocol describes a typical workflow for the quantification of Fenobucarb in a given matrix using this compound as an internal standard.
1. Sample Preparation (QuEChERS Method)
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at ≥ 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer) for cleanup.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer the aliquot of the extract to a d-SPE tube containing primary secondary amine (PSA) and MgSO₄.
-
Vortex for 30 seconds and centrifuge.
-
The resulting supernatant is ready for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray ionization in positive mode (ESI+), with multiple reaction monitoring (MRM) of precursor and product ions for both Fenobucarb and this compound.
Mandatory Visualizations
Caption: Experimental workflow for Fenobucarb analysis.
Caption: Logic of using a deuterated internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Fenobucarb. By co-eluting with the analyte, it effectively compensates for variations in sample preparation and matrix-induced signal suppression or enhancement, leading to superior accuracy and precision. While methods employing matrix-matched calibration can yield acceptable results, they are often more susceptible to variability between different sample matrices. For researchers requiring the highest level of confidence in their quantitative data, the adoption of a deuterated internal standard like this compound is highly recommended.
References
- 1. lcms.cz [lcms.cz]
- 2. food.actapol.net [food.actapol.net]
- 3. Quantifying fenobucarb residue levels in beef muscles using liquid chromatography-tandem mass spectrometry and QuEChERS sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantifying fenobucarb residue levels in beef muscles using liquid chromatography–tandem mass spectrometry and QuEChERS sample preparation [agris.fao.org]
A Comparative Guide to Fenobucarb Analysis: Limit of Detection and Quantification
For researchers, scientists, and professionals in drug development requiring precise and sensitive quantification of the carbamate insecticide Fenobucarb, selecting the appropriate analytical methodology is paramount. This guide provides a comparative overview of various analytical techniques for Fenobucarb analysis, with a focus on their respective limits of detection (LOD) and quantification (LOQ). The information presented is supported by experimental data from multiple studies, offering a comprehensive resource for method selection and development.
Performance Comparison of Analytical Methods
The sensitivity of an analytical method, defined by its LOD and LOQ, is a critical factor in the analysis of pesticide residues. The following table summarizes the reported LOD and LOQ values for Fenobucarb analysis using different analytical instruments and sample matrices.
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Citation |
| GC-MS | Indoor Air | 0.0071 µg/m³ | 0.024 µg/m³ | [1] |
| GC-MS | Wastewater & Lake Water | 0.30 mg/kg | Not Reported | [2] |
| LC-MS/MS | Animal & Aquatic Food | Not Reported | 2 µg/kg | [3][4][5] |
| LC-MS/MS | Beef Muscle | 1.5 µg/kg | 5 µg/kg | |
| UPLC-MS/MS | Various (Cucumber, etc.) | 0.07–0.16 µg/L | Not Reported | |
| HPLC-PDA | Vegetable | 0.007 mg/kg | 0.02 mg/kg | |
| Spectrophotometry | Environmental Samples | 0.45 µg/mL | 1.37 µg/mL | |
| Spectrofluorimetry | Environmental Samples | 0.27 µg/mL | 0.81 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of experimental protocols from the cited literature for some of the key analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Indoor Air Analysis
-
Sample Collection: Indoor air was aspirated at a flow rate of 1 L/min for 24 hours through a solid-phase adsorption cartridge (AERO LE Cartridge SDB400HF).
-
Sample Preparation: The adsorbent was transferred to a centrifuge tube, and analytes were extracted with 5 mL of acetone by sonication for 20 minutes. After centrifugation, the supernatant was collected for analysis. For increased sensitivity, a portion of the supernatant could be concentrated under a nitrogen stream.
-
GC-MS Analysis: The analysis was performed on a gas chromatograph coupled with a mass spectrometer (GC-MS) in selected-ion monitoring (SIM) mode. The calibration curve for Fenobucarb was established in the range of 4–400 ng/mL.
-
LOD and LOQ Calculation: The LOD and LOQ were determined as three and ten times the standard deviation of the concentration obtained from recovery tests, respectively.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Food Analysis
-
Sample Preparation (QuEChERS Method): A modified Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method was employed. For animal and aquatic food products, acetonitrile with 0.1% trifluoroacetic acid was used as the extraction solvent. For beef muscle, an acetate-buffered QuEChERS method was found to provide consistent recoveries. The extracts were purified using a C18 sorbent.
-
LC-MS/MS Analysis: The purified extracts were analyzed using a liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Quantification was achieved using a six-point matrix-matched calibration curve.
-
Method Validation: The method was validated by assessing recovery at spiking levels equivalent to one and two times the limit of quantification (LOQ = 2 µg/kg).
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) for Vegetable Analysis
-
Sample Preparation: The specific extraction and cleanup procedures for vegetable samples were not detailed in the abstract but would typically involve solvent extraction followed by a cleanup step to remove interfering matrix components.
-
HPLC-PDA Analysis: The analysis was performed on an HPLC system equipped with a PDA detector and a RP-C18 column. The mobile phase consisted of acetonitrile and water (1:1, v/v) in an isocratic elution at a flow rate of 1.4 mL/min.
-
Performance Characteristics: The method demonstrated a recovery of 84.5%.
Fenobucarb Analysis Workflow
The general workflow for the analysis of Fenobucarb in various matrices involves several key stages, from sample collection to data interpretation. The following diagram illustrates a typical experimental workflow.
References
- 1. Development of a Standard Test Method for Insecticides in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Determination of fenobucarb residues in animal and aquatic food products using liquid chromatography-tandem mass spectrometry coupled with a QuEChERS extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Guide to Certified Reference Materials for Fenobucarb Analysis Using Fenobucarb-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of commercially available Certified Reference Materials (CRMs) for the insecticide Fenobucarb and its deuterated internal standard, Fenobucarb-d3. It includes a detailed experimental protocol for the quantification of Fenobucarb in complex matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard, alongside illustrative data.
Comparison of Certified Reference Materials
The accurate quantification of Fenobucarb relies on the quality of the reference standards used for calibration and control. Several reputable suppliers offer CRMs for both Fenobucarb and its stable isotope-labeled internal standard, this compound. The use of a deuterated internal standard like this compound is crucial for correcting matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise results.[1][2]
Below is a comparison of available CRMs from prominent suppliers. Researchers should consult the respective product documentation for the most current and detailed specifications.
Table 1: Comparison of Commercially Available Fenobucarb Certified Reference Materials
| Supplier | Product Name | CAS Number | Purity/Concentration | Format | Key Features |
| Sigma-Aldrich | Fenobucarb certified reference material, TraceCERT® | 3766-81-2 | Not specified in search results | Neat | Manufactured by Sigma-Aldrich Production GmbH, Switzerland. |
| HPC Standards | High-Purity Fenobucarb | 3766-81-2 | High-purity | Not specified | Tested according to international quality requirements for food and environmental analysis.[3] |
| LGC Standards | Fenobucarb, ISO 17034 | 3766-81-2 | Not specified | Not specified | Produced in accordance with ISO 17034 for reference standard manufacturers.[4] |
| CPAchem | Fenobucarb | 3766-81-2 | Not specified | Solution or Neat | Part of a broad range of organic CRMs produced under ISO 9001, ISO/IEC 17025, and ISO 17034. |
| LabStandard | Fenobucarb, Certified Reference Material (CRM) | Not specified | Not specified | Neat | ISO 17034 certified. |
Table 2: Comparison of Commercially Available this compound Internal Standards
| Supplier | Product Name | CAS Number | Molecular Formula | Format | Key Features |
| MedchemExpress | This compound | 2662756-72-9 | C12H14D3NO2 | Not specified | Deuterium labeled Fenobucarb for use as an internal standard in NMR, GC-MS, or LC-MS. |
| LGC Standards | This compound | 2662756-72-9 | Not specified | Not specified | Reference standard for environmental testing. |
| LGC Standards | Fenobucarb D3 (N-methyl D3) | Not specified | Not specified | Not specified | Produced under ISO/IEC 17025 and ISO 17034 accreditation. |
Experimental Protocol: Quantification of Fenobucarb using LC-MS/MS with this compound Internal Standard
This section details a representative method for the analysis of Fenobucarb in food matrices, adapted from established methodologies such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with LC-MS/MS.
Sample Preparation (QuEChERS Extraction)
-
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution) to the sample.
-
Extraction: Add 10 mL of acetonitrile (with 1% acetic acid). Cap and shake vigorously for 1 minute.
-
Salting Out: Add anhydrous magnesium sulfate and sodium acetate. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Final Extract: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Fenobucarb and this compound.
-
Table 3: Example MRM Transitions for Fenobucarb and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fenobucarb | 208.1 | 152.1 | 15 |
| Fenobucarb | 208.1 | 95.1 | 25 |
| This compound | 211.1 | 155.1 | 15 |
Data Presentation and Performance
The use of this compound as an internal standard significantly improves the accuracy and precision of quantification by compensating for variations during sample processing and analysis.
Table 4: Illustrative Calibration Curve Data for Fenobucarb
| Calibration Level (ng/mL) | Fenobucarb Peak Area | This compound Peak Area | Response Ratio (Fenobucarb/Fenobucarb-d3) |
| 1 | 12,500 | 550,000 | 0.023 |
| 5 | 63,000 | 545,000 | 0.116 |
| 10 | 128,000 | 552,000 | 0.232 |
| 50 | 645,000 | 548,000 | 1.177 |
| 100 | 1,290,000 | 551,000 | 2.341 |
| Correlation Coefficient (r²) | 0.9995 |
Table 5: Example Recovery and Precision Data in a Spiked Matrix
| Spiking Level (ng/g) | Mean Measured Concentration (ng/g) (n=5) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 10 | 9.8 | 98 | 4.5 |
| 50 | 51.2 | 102.4 | 3.8 |
| 100 | 99.1 | 99.1 | 3.2 |
Visualizations
Experimental Workflow
The following diagram illustrates the analytical workflow for the quantification of Fenobucarb using an internal standard.
Caption: Analytical workflow for Fenobucarb quantification.
Logical Relationship of Internal Standard Correction
The diagram below outlines the principle of using an internal standard for correcting analytical variability.
Caption: Principle of internal standard correction.
References
A Comparative Guide to HPLC-UV and LC-MS/MS Methods for the Quantification of Fenobucarb
A detailed analysis of two prominent analytical techniques for the determination of the carbamate insecticide, Fenobucarb, this guide offers researchers, scientists, and drug development professionals a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This publication outlines the experimental protocols and presents a comparative analysis of their performance based on experimental data, enabling informed decisions for method selection in residue analysis and metabolic studies.
Fenobucarb, a widely used carbamate insecticide, acts as a cholinesterase inhibitor to control insect pests in agriculture.[1] Its presence in the environment and food products necessitates sensitive and reliable analytical methods for monitoring and risk assessment. Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of Fenobucarb, each with its own set of advantages and limitations.
Comparative Performance Data
The selection of an analytical method is often dictated by the specific requirements of the study, such as the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance parameters of HPLC-UV and LC-MS/MS for the analysis of Fenobucarb, compiled from various studies.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 0.007 mg/kg[2] | < 0.25 µg/kg[3] |
| Limit of Quantification (LOQ) | 0.02 mg/kg[2] | 2 µg/kg[4] |
| **Linearity (R²) ** | > 0.999 | ≥ 0.9865 |
| Recovery | 84.5% | 61.38% to 102.21% |
| Precision (RSD) | < 2% | < 13% (in most matrices) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative experimental protocols for the analysis of Fenobucarb using both HPLC-UV and LC-MS/MS.
HPLC-UV Method
This method is suitable for the quantification of Fenobucarb in various sample matrices, including vegetables.
-
Instrumentation: A standard HPLC system equipped with a UV/Vis detector is used.
-
Column: A C18 column (e.g., 125mm x 4mm i.d.) is typically employed for separation.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 1:1, v/v) is commonly used.
-
Flow Rate: A flow rate of 1.4 mL/min is maintained.
-
Detection: The UV detector is set to a wavelength of 254 nm for the detection of Fenobucarb.
-
Sample Preparation: A simple extraction with a suitable organic solvent, followed by filtration, is generally sufficient for cleaner samples.
LC-MS/MS Method
This method offers higher sensitivity and selectivity, making it ideal for detecting trace levels of Fenobucarb in complex matrices like animal and aquatic food products.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer is required.
-
Column: A C18 reversed-phase analytical column is used for chromatographic separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%), is often employed.
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used for Fenobucarb.
-
MS/MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. The precursor ion for fenobucarb is m/z 208, with product ions typically at m/z 152 and m/z 95.
-
Sample Preparation: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is frequently used for sample preparation, which involves an extraction with acetonitrile followed by a cleanup step using a C18 sorbent.
Method Comparison and Selection
HPLC-UV is a robust, cost-effective, and widely available technique. It provides good linearity and acceptable sensitivity for many applications. However, its lower sensitivity and potential for matrix interference can be limitations when analyzing complex samples or when very low detection limits are required.
LC-MS/MS , on the other hand, offers superior sensitivity and selectivity. The use of MRM significantly reduces matrix effects and allows for the confident identification and quantification of Fenobucarb at very low concentrations. This makes it the method of choice for residue analysis in challenging matrices and for studies requiring high accuracy and precision.
Experimental Workflow for Cross-Validation
A cross-validation study is essential to compare the performance of two different analytical methods. The following diagram illustrates a typical workflow for the cross-validation of HPLC-UV and LC-MS/MS methods for Fenobucarb analysis.
Caption: A flowchart of the cross-validation process for HPLC-UV and LC-MS/MS methods.
Fenobucarb's Mode of Action: Acetylcholinesterase Inhibition
Fenobucarb, like other carbamate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects. This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect. The metabolic pathway of Fenobucarb in organisms primarily involves enzymatic hydrolysis by the liver, with the degradation products being excreted.
Caption: The inhibitory action of Fenobucarb on acetylcholinesterase.
References
- 1. Fenobucarb | C12H17NO2 | CID 19588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of fenobucarb residues in animal and aquatic food products using liquid chromatography-tandem mass spectrometry coupled with a QuEChERS extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the performance of different mass spectrometers for Fenobucarb analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of different mass spectrometry platforms for the quantitative and qualitative analysis of Fenobucarb, a carbamate insecticide. The selection of an appropriate mass spectrometer is critical for achieving the desired sensitivity, selectivity, and accuracy in residue analysis. This document evaluates the performance of triple quadrupole (QqQ), quadrupole time-of-flight (Q-TOF), and Orbitrap mass spectrometers, supported by experimental data from published studies.
Performance Comparison of Mass Spectrometers
The choice of a mass spectrometer for Fenobucarb analysis depends on the specific requirements of the study, such as the need for routine quantification, screening for unknown metabolites, or high-resolution accurate mass confirmation.
Triple Quadrupole (QqQ) Mass Spectrometry
Triple quadrupole mass spectrometers, operated in multiple reaction monitoring (MRM) mode, are the gold standard for targeted quantification of pesticides like Fenobucarb.[1][2] Their high sensitivity and selectivity make them ideal for residue analysis in complex matrices.
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry
Q-TOF systems are high-resolution mass spectrometers (HRMS) that offer excellent mass accuracy and are well-suited for both targeted and non-targeted screening of pesticides.[3] While they can be used for quantification, their primary strength lies in the identification and confirmation of compounds based on accurate mass measurements.
Orbitrap Mass Spectrometry
Orbitrap technology also provides high-resolution accurate mass data and is a powerful tool for both qualitative and quantitative analysis.[4] Orbitrap instruments are known for their high resolving power, which allows for excellent specificity in complex sample matrices.[4] For pesticide analysis, Orbitrap systems can be as sensitive as triple quadrupoles while also providing the benefits of high-resolution screening.
Data Presentation: Quantitative Performance
The following table summarizes the performance characteristics of different mass spectrometry platforms for Fenobucarb analysis based on data from various studies.
| Parameter | Triple Quadrupole (LC-MS/MS) | Q-TOF (LC-HRMS) | Orbitrap (LC-HRMS) |
| Limit of Detection (LOD) | 1.5 µg/kg | Typically in the low µg/kg range | Potentially sub-µg/kg to low µg/kg range |
| Limit of Quantitation (LOQ) | 2 - 5 µg/kg | 2.5 - 25 µg/kg for a wide range of pesticides | Can achieve LOQs down to 0.001 mg/kg (1 µg/kg) for some compounds |
| Linearity (R²) | ≥ 0.9865 | ≥ 0.980 for most pesticides | Typically > 0.99 |
| Recovery | 61.38 - 102.21% | Generally 70-120% | Generally 70-120% |
| Precision (RSD) | < 13% | Typically < 20% | Typically < 20% |
| Primary Application | Targeted Quantification | Targeted & Non-targeted Screening, Identification | Targeted Quantification & Non-targeted Screening |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable Fenobucarb analysis. The following protocols are based on established methods reported in the literature.
Sample Preparation: QuEChERS Method
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.
-
Homogenization: A representative sample (e.g., 10 g of tissue or vegetable) is homogenized.
-
Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile (or acetonitrile with 0.1% trifluoroacetic acid for better extraction efficiency).
-
Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation. The tube is shaken vigorously and centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent mixture (e.g., C18, primary secondary amine - PSA) to remove interfering matrix components. The tube is vortexed and centrifuged.
-
Final Extract: The resulting supernatant is filtered and is ready for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column is commonly used for the separation of Fenobucarb.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with additives like formic acid or ammonium formate, is employed.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
Mass Spectrometry (MS) Parameters
The following are typical MS parameters for Fenobucarb analysis using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-500 °C
-
Collision Gas: Argon
-
MRM Transitions:
-
Quantifier: Precursor ion m/z → Product ion m/z
-
Qualifier: Precursor ion m/z → Product ion m/z
-
Visualizations
Experimental Workflow for Fenobucarb Analysis
Caption: Experimental workflow for Fenobucarb analysis.
Logical Comparison of Mass Spectrometer Performance
Caption: Logical guide for selecting a mass spectrometer.
References
Safety Operating Guide
Safe Disposal of Fenobucarb-d3: A Procedural Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential safety and logistical information for the proper disposal of Fenobucarb-d3, a deuterated carbamate insecticide. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is classified as a hazardous substance, being harmful if swallowed, in contact with skin, or inhaled, and is very toxic to aquatic life with long-lasting effects[1][2]. Therefore, it must be managed as hazardous waste in accordance with all applicable local, regional, national, and international regulations[1][3].
Hazard Summary and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of its associated hazards and to use the appropriate personal protective equipment.
| Hazard Statement | Required Personal Protective Equipment (PPE) |
| Harmful if swallowed, in contact with skin, or if inhaled. | Chemical-resistant gloves (e.g., Nitrile rubber), protective clothing, and eye/face protection (safety glasses with side-shields or goggles). |
| Causes serious eye irritation. | Use a properly fitted, air-purifying or air-fed respirator complying with an approved standard if a risk assessment indicates this is necessary. |
| Very toxic to aquatic life with long-lasting effects. | Ensure adequate ventilation. Work in a well-ventilated area or in a fume hood. |
| Highly flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
Step-by-Step Disposal Protocol
This protocol outlines the procedures for the safe disposal of this compound waste.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials, must be treated as hazardous waste.
-
Segregate this compound waste from other waste streams to avoid cross-contamination. Store in a designated, well-ventilated, and secure area away from incompatible materials, such as oxidizing agents and strong acids or bases.
2. Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for this compound waste. The container should be made of a material compatible with acetonitrile if that is the solvent.
-
The label should clearly state "Hazardous Waste," "this compound," and include the appropriate hazard symbols (e.g., toxic, environmentally hazardous, flammable).
3. Spill Management:
-
In the event of a spill, immediately evacuate non-essential personnel from the area.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials.
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable decontamination solution and collect the cleaning materials as hazardous waste.
-
Prevent spilled material from entering drains or waterways.
4. Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor.
-
Provide the contractor with a copy of the Safety Data Sheet (SDS) for this compound.
-
Some manufacturers may offer a "product stewardship" program to take back unused products. Inquire with the supplier to see if this is an option, as returned products may not be classified as waste.
5. Documentation:
-
Maintain a record of the amount of this compound waste generated and disposed of, in accordance with institutional and regulatory requirements.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Personal protective equipment for handling Fenobucarb-d3
Essential Safety and Handling Guide for Fenobucarb-d3
This guide provides critical safety and logistical information for the handling and disposal of this compound, a deuterium-labeled carbamate insecticide. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and minimize environmental contamination.
Chemical Identifier:
-
Product Name: this compound
-
Synonyms: 2-sec-Butylphenyl methylcarbamate-d3, BPMC-d3
-
CAS Number: Not available for deuterated form (Parent compound: 3766-81-2)[1]
Hazard Summary: this compound is considered a hazardous substance.[2] It is harmful if swallowed and toxic in contact with skin.[2] The compound is very toxic to aquatic life and may cause long-term adverse effects in the aquatic environment.[1][2]
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound to prevent exposure. The following table summarizes the required equipment.
| Body Part | Required PPE | Specifications |
| Hands | Chemical impermeable gloves | Nitrile or other resistant material. |
| Eyes/Face | Safety goggles with side-shields or face shield | Conforming to EN 166 (EU) or NIOSH (US) standards. |
| Body | Protective clothing | Fire/flame resistant and impervious clothing. A lab coat is the minimum requirement. |
| Respiratory | Full-face respirator or suitable respiratory equipment | Required if exposure limits are exceeded, if irritation is experienced, or in case of insufficient ventilation. |
Operational Plan: Safe Handling Procedures
Adherence to the following step-by-step procedures is crucial for minimizing risk during the handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood. Good general ventilation (typically 10 air changes per hour) should be used.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Remove all sources of ignition.
-
Keep the compound away from incompatible materials such as oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches).
2. Handling the Compound:
-
Wear all required PPE as specified in the table above.
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
3. Storage:
-
Store in the original, tightly closed container.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
Emergency and Disposal Plan
Immediate and appropriate action is critical in the event of an emergency. All waste must be handled in accordance with local, state, and federal regulations.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, get medical help immediately. Rinse mouth. Do not use mouth-to-mouth resuscitation if the victim ingested the chemical. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. |
Accidental Release Measures (Spill Protocol)
In the event of a spill, follow these steps to ensure safety and proper cleanup.
-
Evacuate and Secure the Area:
-
Clear the area of all personnel and move upwind.
-
Remove all ignition sources.
-
-
Alert Emergency Responders:
-
Notify your institution's safety office or emergency responders, informing them of the location and nature of the hazard.
-
-
Contain and Clean the Spill:
-
Wear the appropriate PPE, including respiratory protection.
-
Use dry clean-up procedures and avoid generating dust.
-
Collect the spilled material using non-sparking tools and place it in a suitable, labeled container for waste disposal.
-
Prevent the chemical from entering drains, as it is very toxic to aquatic life.
-
-
Decontaminate and Ventilate:
-
Clean the spill area thoroughly.
-
Ventilate the area.
-
Disposal Plan
This compound and its container must be disposed of as hazardous waste.
-
Waste Collection: Collect waste material in a suitable, labeled container.
-
Disposal Regulations: All waste must be handled in accordance with local, state, and federal regulations. Consult your institution's Waste Management Authority for specific disposal options.
-
Environmental Protection: Avoid release to the environment. Puncture containers to prevent re-use and bury at an authorized landfill if permitted by local regulations.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for responding to a this compound spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
